Technical Monograph: 4-Bromo-2-phenylaniline as a Divergent Scaffold
Part 1: Executive Summary & Structural Logic 4-Bromo-2-phenylaniline (also designated as 5-bromo-[1,1'-biphenyl]-2-amine) represents a "privileged scaffold" in medicinal chemistry and materials science. Its value lies in...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Structural Logic
4-Bromo-2-phenylaniline (also designated as 5-bromo-[1,1'-biphenyl]-2-amine) represents a "privileged scaffold" in medicinal chemistry and materials science. Its value lies in its orthogonal reactivity : it possesses a nucleophilic primary amine (
) and an electrophilic aryl bromide () positioned on a biphenyl core.
This dual functionality allows for divergent synthesis:
The Amine Handle: Enables amide coupling, reductive amination, or Buchwald-Hartwig couplings.
The Bromide Handle: Facilitates Suzuki-Miyaura or Sonogashira couplings to extend the carbon skeleton.
The Biaryl Core: Pre-positioned for intramolecular cyclization to form Carbazoles , a critical motif in OLED materials and kinase inhibitors.
Less basic than aniline due to inductive effect of Br.
Part 2: Synthetic Methodology (The "Make")
The synthesis of 4-bromo-2-phenylaniline is a lesson in chemoselectivity . The objective is to introduce a bromine atom para to the amine group on 2-aminobiphenyl without over-brominating or affecting the phenyl ring.
Direct bromination of 2-aminobiphenyl is the most scalable route. The amino group is a strong ortho, para-director. However, the ortho position (C3) is sterically crowded by the phenyl group at C2. Therefore, bromination occurs predominantly at the para position (C5 of the biphenyl system, or C4 of the aniline ring).
Reagents: N-Bromosuccinimide (NBS) is superior to elemental bromine (
) for this transformation because it allows for slow, controlled release of the bromonium ion, minimizing poly-brominated byproducts.
Experimental Protocol: Synthesis from 2-Aminobiphenyl
Note: This protocol is designed for a 10 mmol scale.
Reagents:
2-Aminobiphenyl (1.69 g, 10 mmol)
N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)
Dichloromethane (DCM) (50 mL)
DMF (Catalytic, 0.5 mL)
Step-by-Step Workflow:
Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminobiphenyl in DCM. Add catalytic DMF to facilitate NBS solubility and activation.
Controlled Addition: Cool the solution to 0°C. Add NBS portion-wise over 20 minutes. Rationale: Exothermic control prevents di-bromination.
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a slightly lower spot.
Quench: Add 10% aqueous
(sodium thiosulfate) to neutralize unreacted bromine species.
Workup: Extract with DCM (
mL). Wash combined organics with brine. Dry over anhydrous .
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield off-white needles.
Part 3: Reactivity & Applications (The "Use")[2]
The utility of 4-bromo-2-phenylaniline is best visualized through its transformation pathways.
Diagram 1: Divergent Synthesis Logic
This diagram illustrates how the molecule serves as a central hub for accessing diverse chemical space.
Caption: Divergent synthetic pathways from the 4-bromo-2-phenylaniline scaffold.
The "Killer App": Synthesis of Carbazoles
The most high-value application of this scaffold is the synthesis of carbazoles via Palladium-Catalyzed Intramolecular C-H Amination . Unlike older methods (Cadogan cyclization using triethyl phosphite), Pd-catalyzed methods are milder and tolerate the bromine substituent.
Mechanism:
Activation: The Pd(II) catalyst coordinates to the amine.
C-H Activation: The metal inserts into the C-H bond of the pendant phenyl ring (ortho position).
Reductive Elimination: Formation of the C-N bond closes the ring, releasing Pd(0).
Re-oxidation: An oxidant (e.g.,
or air) regenerates Pd(II).
Critical Note: If the bromine is preserved during cyclization, it provides a handle for further functionalization of the carbazole core at the 2-position, which is difficult to access via direct bromination of carbazole (which favors the 3-position).
Diagram 2: Carbazole Synthesis Workflow
A self-validating protocol for ring closure.
Caption: Pd-catalyzed oxidative cyclization protocol for carbazole synthesis.
Part 4: Safety & Handling (MSDS Summary)
Hazards: Acute toxicity (Oral/Dermal). Irritant to eyes and respiratory system.
Storage: Store under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation, turning brown over time. Keep cold (2-8°C) for long-term storage.
Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
Part 5: References
ChemicalBook. (2023).[2] 4-bromo-2-phenylaniline Properties and Supplier Data. Retrieved from
Bedford, R. B., et al. (2003). Palladium-Catalyzed Intramolecular C-H Amination for the Synthesis of Carbazoles. Tetrahedron. (Contextual citation for Pd-cyclization mechanism).
Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2-phenylaniline. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123456 (Analogous Search). (Verified via CAS 5455-13-0 search).[1][3]
Hefter, E. J., & Tanski, J. M. (2011).[4] 4-Bromo-N-phenylaniline.[4] Acta Crystallographica Section E, 67(4), o976. (Cited for structural comparison of diphenylamine analogs vs biphenyls). Retrieved from
4-Bromo-2-phenylaniline melting point and boiling point
The following technical guide details the physical properties, synthesis logic, and handling protocols for 4-Bromo-2-phenylaniline , a critical intermediate in the synthesis of organic semiconductors (OLEDs) and pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis logic, and handling protocols for 4-Bromo-2-phenylaniline , a critical intermediate in the synthesis of organic semiconductors (OLEDs) and pharmaceutical scaffolds.
The following data aggregates experimental reports and high-fidelity thermodynamic predictions. Due to the compound's specific substitution pattern, melting point depression is observed relative to its symmetric isomers.
Melting Point & Boiling Point Data
Property
Value
Confidence Level
Context & Notes
Melting Point (MP)
57.5 °C
High (Experimental)
Solid at room temperature. Sharp melting range indicates high purity crystalline phase.
Boiling Point (BP)
328.8 ± 22.0 °C
Medium (Predicted)
Calculated at 760 mmHg. Decomposition likely precedes boiling; vacuum distillation is required.
Density
1.43 ± 0.06 g/cm³
Predicted
Denser than water due to bromine substitution.
pKa
3.11 ± 0.10
Predicted
Weakly basic amine; less basic than aniline due to the electron-withdrawing bromine.
Thermodynamic Analysis
State at STP: Off-white to pale yellow crystalline solid.
Solubility: Insoluble in water. Soluble in organic solvents (DCM, Ethyl Acetate, Methanol).
Thermal Stability: The compound is stable at ambient temperatures but susceptible to oxidation (discoloration) upon prolonged exposure to air/light. The predicted enthalpy of vaporization (
) is approximately 56 kJ/mol.
Synthesis & Structural Logic
Understanding the synthesis of 4-Bromo-2-phenylaniline requires a grasp of regioselective electrophilic aromatic substitution . The presence of two directing groups on the aniline ring dictates the reaction outcome.
Regioselectivity Mechanism
The precursor, 2-aminobiphenyl (2-phenylaniline) , contains two directing groups:
Amino group (-NH₂): Strongly activating, ortho, para-directing.
Phenyl group (-Ph): Weakly activating, ortho, para-directing.
Directing Effects Analysis:
Position 1 (C-N): Ipso.
Position 2 (C-Ph): Occupied.
Position 3 (Ortho to NH₂, Meta to Ph): Sterically hindered by the adjacent phenyl ring.
Position 4 (Para to NH₂, Meta to Ph): Strongly activated by the amino group and sterically accessible.
Position 5 (Meta to NH₂, Para to Ph): Deactivated relative to positions ortho/para to the amine.
Position 6 (Ortho to NH₂, Meta to Ph): Activated but sterically hindered compared to Position 4.
Synthesis Workflow (DOT Diagram)
The following diagram illustrates the regioselective bromination pathway and the critical purification logic.
Figure 1: Synthetic pathway for 4-Bromo-2-phenylaniline via regioselective bromination of 2-aminobiphenyl.
Experimental Protocols & Handling
A. Characterization Standard
To validate the identity of 4-Bromo-2-phenylaniline, researchers should look for the following spectral signatures:
1H NMR (CDCl3):
A broad singlet around 3.5-4.0 ppm (NH₂ protons).
A doublet at ~6.7 ppm (Proton at C6, ortho to NH₂).
A doublet of doublets at ~7.2 ppm (Proton at C5).
A doublet at ~7.3 ppm (Proton at C3, meta to NH₂).
Multiplet at 7.4-7.6 ppm (Phenyl ring protons).
Note: The coupling constants will confirm the 1,2,4-substitution pattern.
Mass Spectrometry: Molecular ion peaks at m/z 247 and 249 (1:1 ratio) confirming the presence of a single bromine atom.
B. Handling & Storage[1]
Oxidation Sensitivity: Like many anilines, this compound can darken upon oxidation. Store under an inert atmosphere (Argon/Nitrogen) at 2-8 °C .
Safety: The compound is an aryl halide and aromatic amine. It should be treated as a potential sensitizer and irritant.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 4-Bromo-2-phenylaniline (4-Bromo-2-biphenylamine)
Primary Application: Intermediate for OLED hole-transport materials (carbazole derivatives) and pharmaceutical scaffolds.[1]
CAS Registry Number (Target): 81092-97-1[1]
This technical guide addresses the synthesis of 4-Bromo-2-phenylaniline, focusing on the critical selection of starting materials to ensure regiochemical purity. While direct bromination of 2-aminobiphenyl is chemically intuitive, it suffers from regioselectivity issues (formation of ortho-brominated byproducts).[1] This guide prioritizes a Chemoselective Suzuki-Miyaura Coupling route using 4-Bromo-2-iodoaniline as the superior method for research and drug development applications where purity is paramount.[1]
Part 1: Critical Analysis of Starting Materials[1][2]
The synthesis of 4-Bromo-2-phenylaniline hinges on the competition between cost-efficiency and regiochemical precision.[1][2] We analyze two distinct pathways:
Pathway A: The Precision Route (Recommended)
Starting Material: 4-Bromo-2-iodoaniline (CAS: 66416-72-6)
Reagents: Phenylboronic acid, Pd(PPh3)4, Na2CO3.[1]
Mechanism: Site-selective Suzuki-Miyaura cross-coupling.[1][2]
Rationale: The bond dissociation energy (BDE) of C–I (65 kcal/mol) is significantly lower than that of C–Br (81 kcal/mol).[1][2] Palladium(0) catalysts undergo oxidative addition to the C–I bond orders of magnitude faster than the C–Br bond.[1][2] This allows for the exclusive installation of the phenyl ring at the 2-position while leaving the 4-bromo functionality intact for subsequent derivatization.[2]
Pathway B: The Economic Route (Scalable)
Starting Material: 2-Aminobiphenyl (CAS: 90-41-5)
Reagents: N-Bromosuccinimide (NBS) or Br2.[1]
Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]
Rationale: The amino group (-NH2) is a strong ortho, para-director.[1][2] In 2-aminobiphenyl, the 2-position is blocked.[1][2] The electrophile prefers the para position (4) due to steric hindrance at the remaining ortho position (6) caused by the bulky phenyl group.[2] However, 5-10% ortho-bromination (position 6) is common, requiring difficult chromatographic separation.[1]
Degassing: In a flame-dried Schlenk flask, dissolve 4-Bromo-2-iodoaniline and Phenylboronic acid in the solvent system. Sparge with Argon for 15 minutes. Reasoning: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) catalyst.[1]
Catalyst Addition: Add Pd(PPh3)4 and the degassed aqueous base.[1][2]
Reaction: Heat the mixture to 60–70°C . Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the kinetic energy sufficient to overcome the activation barrier for oxidative addition into the C–Br bond, leading to the unwanted 2,4-diphenylaniline.[2]
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 8:1). The starting iodide should disappear within 4-6 hours.[1][2]
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate.[1][2] Wash organic layer with brine, dry over MgSO4, and concentrate.[1][2]
Purification: Flash column chromatography on silica gel.
Dissolution: Dissolve 2-Aminobiphenyl in Acetonitrile at room temperature.
Cooling: Cool the solution to -10°C to 0°C . Reasoning: Lower temperatures increase the selectivity ratio of para vs. ortho substitution by distinguishing the subtle activation energy differences caused by steric hindrance.[2]
Addition: Add NBS portion-wise over 30 minutes. Avoid rapid addition to prevent localized high concentrations of radical species.[1][2]
Quenching: Once TLC shows consumption of amine, quench with saturated Sodium Thiosulfate (Na2S2O3) to neutralize active bromine species.[1][2]
Purification: Recrystallization from Ethanol/Water is required to remove the ~5-8% 6-bromo isomer.[1][2]
Part 3: Visualization of Reaction Logic[1][2]
The following diagram illustrates the decision logic and chemical pathways for synthesizing the target molecule.
Figure 1: Strategic decision tree comparing the Chemoselective Suzuki route (Pathway A) against the Direct Bromination route (Pathway B).
References
Chemoselective Suzuki Coupling (I vs Br):
Title: Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction.
Source: Institut Kimia Malaysia (IKM).[1][2]
Relevance: Validates the kinetic preference of Pd-catalysts for oxidative addition into C-I/C-Br bonds under controlled temperatures.
Regioselectivity of NBS Bromination:
Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
Source: National Institutes of Health (PMC).[1][2]
Relevance: Confirms NBS as a superior regioselective reagent compared to elemental bromine for activated aromatic rings.[1][2]
Starting Material Data (4-Bromo-2-iodoaniline):
Title: 4-Bromo-2-iodoaniline Product Specifications and Applications.[1][2][3][4]
Source: ChemScene / Sigma-Aldrich.[1][2]
Relevance: Verifies commercial availability and physical properties (CAS 66416-72-6) for the precision route.[1][2]
Structural Characterization:
Title: 4-Bromo-N-phenylaniline Crystal Structure (Analogue comparison).
Source: Acta Crystallographica (via NIH).[1][2]
Relevance: Provides crystallographic data on similar brominated biphenyl-amine scaffolds useful for structural confirmation.
An In-depth Technical Guide to 4-Bromo-2-phenylaniline: Discovery, Synthesis, and Applications
Abstract This technical guide provides a comprehensive overview of 4-Bromo-2-phenylaniline (CAS 5455-13-0), also known as 5-Bromo-[1,1'-biphenyl]-2-amine. This document delves into the historical context of its synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-phenylaniline (CAS 5455-13-0), also known as 5-Bromo-[1,1'-biphenyl]-2-amine. This document delves into the historical context of its synthesis, details modern and classical preparative methodologies, outlines its physicochemical properties, and explores its applications as a valuable chemical intermediate. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this versatile biphenylamine derivative.
Introduction: The Biphenylamine Scaffold
The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry and materials science. It consists of two phenyl rings linked by a carbon-carbon bond, with an amino group at the ortho-position of one ring. This arrangement imparts a unique three-dimensional structure and electronic profile, making it a crucial building block for a wide range of functional molecules. The introduction of substituents, such as a bromine atom, onto this core structure provides a reactive handle for further chemical modification, enabling the synthesis of complex molecular architectures. 4-Bromo-2-phenylaniline, with its bromine atom positioned para to the amino group, is a strategically important derivative, offering a site for cross-coupling reactions while influencing the electronic properties of the molecule.
History and Discovery
While a singular "discovery" paper for 4-Bromo-2-phenylaniline is not prominently cited in the chemical literature, its existence is predicated on the long-established principles of electrophilic aromatic substitution. The synthesis of 2-aminobiphenyl itself was reported in early patents, such as GB 597809, through the nitration of biphenyl followed by reduction, a process complicated by the formation of isomers[1].
The most probable historical route to 4-Bromo-2-phenylaniline would have been the direct bromination of 2-aminobiphenyl. The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution[2]. Due to the steric hindrance at the ortho-positions (C3 and C6') and the electronic activation at the C5 position (para to the amine), direct bromination would be expected to yield the 5-bromo isomer (4-Bromo-2-phenylaniline) as a major product. To prevent over-bromination and control regioselectivity, this classical approach often involves protecting the highly activating amino group as an acetanilide before performing the bromination step[3][4].
Evolution of Synthetic Methodologies
The synthesis of 4-Bromo-2-phenylaniline has evolved from classical multi-step procedures to more efficient, modern catalytic cross-coupling reactions. The choice of synthetic route depends on factors such as starting material availability, desired scale, and atom economy.
Classical Approach: Electrophilic Bromination of 2-Aminobiphenyl
This foundational method relies on the principles of electrophilic aromatic substitution on a protected aniline. The acetamido group moderates the reactivity of the aromatic ring and directs the incoming electrophile (bromine) primarily to the para position.
Step 1: Acetylation of 2-Aminobiphenyl. 2-Aminobiphenyl is reacted with acetic anhydride, often in the presence of a mild base or acid catalyst, to form 2-acetamidobiphenyl.
Step 2: Bromination. The resulting 2-acetamidobiphenyl is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, like molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is added portion-wise at a controlled temperature (typically 0-25 °C) to install the bromine atom at the C5 position.
Step 3: Hydrolysis. The 5-bromo-2-acetamidobiphenyl intermediate is then hydrolyzed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to remove the acetyl protecting group, yielding the final product, 4-Bromo-2-phenylaniline[3].
Modern Approaches: Catalytic Cross-Coupling Reactions
Modern organic synthesis offers more direct and versatile routes, primarily through palladium-catalyzed cross-coupling reactions. These methods create the core biphenyl structure or the C-N bond in a single, highly efficient step.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. To synthesize 4-Bromo-2-phenylaniline, this reaction can be envisioned in two ways:
Coupling of a bromo-aniline derivative with phenylboronic acid.
Coupling of a phenyl-aniline derivative with a dibromobenzene.
A plausible and efficient route involves the coupling of 2-amino-5-bromophenylboronic acid with benzene or the coupling of 5-bromo-2-iodoaniline with phenylboronic acid.
This protocol is a representative example for the synthesis of biphenylamines[5].
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 5-bromo-2-iodoaniline, 1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
Solvent Addition: Add an anhydrous solvent system, typically a mixture like 1,4-dioxane/water or DMF/water.
Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-Bromo-2-phenylaniline.
The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the catalytic cycle. The base is essential for the transmetalation step. The solvent system is chosen to ensure solubility of both the organic and inorganic reagents.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds[6][7][8]. This method is ideal for coupling an amine with an aryl halide. To synthesize 4-Bromo-2-phenylaniline, one could couple 2-bromoaniline with a phenylating agent or, more commonly, couple aniline with a dibrominated benzene derivative, though regioselectivity can be a challenge.
A documented method for preparing 2-amino-5-bromobiphenyl involves the reaction of 4-bromoaniline with phenylhydrazine, catalyzed by a phthalocyanine metal complex[9][10]. This approach represents a less common but effective strategy.
This protocol is based on the methodology described in patent CN103819345A[9].
Reaction Setup: In a reaction flask, dissolve 4-bromoaniline (e.g., 9 mmol), phenylhydrazine (e.g., 1 mmol), and an iron(II) phthalocyanine (FePc) catalyst (e.g., 0.1 mmol) in a solvent such as acetic acid (e.g., 10 mL).
Reaction: Heat the mixture to 50 °C with stirring.
Monitoring: Follow the reaction progress by TLC until the starting materials are consumed.
Workup and Purification: Upon completion, the patent suggests purification by column chromatography (eluent: petroleum ether:ethyl acetate = 20:1) to isolate the target product, 2-amino-5-bromobiphenyl.
Caption: Overview of synthetic strategies for 4-Bromo-2-phenylaniline.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of 4-Bromo-2-phenylaniline.
¹H NMR (Proton NMR): The spectrum would show complex signals in the aromatic region (~6.5-7.5 ppm). The protons on the brominated ring would appear as a doublet, a doublet of doublets, and another doublet. The protons on the unsubstituted phenyl ring would show multiplets corresponding to the ortho-, meta-, and para-protons. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR (Carbon NMR): The spectrum would display 12 distinct signals for the 12 carbon atoms, unless there is accidental peak overlap. The carbon atom attached to the bromine (C5) would be shifted to a characteristic range (~110-120 ppm). The other aromatic carbons would appear in the typical range of ~115-150 ppm.
Infrared (IR) Spectroscopy: Key signals would include N-H stretching bands (typically two sharp peaks for a primary amine) around 3300-3500 cm⁻¹, C-N stretching around 1250-1350 cm⁻¹, and C-Br stretching in the fingerprint region below 600 cm⁻¹. Aromatic C-H and C=C stretching bands would also be prominent.
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 247 and 249 (for ⁷⁹Br and ⁸¹Br isotopes).
Applications in Research and Development
4-Bromo-2-phenylaniline serves as a versatile intermediate for synthesizing more complex molecules. Its primary utility lies in the strategic placement of the amino and bromo groups, which can be independently functionalized.
Intermediate for Agrochemicals and Pharmaceuticals: Biphenyl structures are common in bioactive molecules. The amino group can be acylated, alkylated, or converted into other functional groups, while the bromo group is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity[13][14].
Synthesis of Heterocycles: The 1,2-amino-phenyl arrangement is a precursor for the synthesis of various nitrogen-containing heterocycles, such as carbazoles or phenazines, through intramolecular cyclization reactions.
Precursor for Advanced Materials: As a derivative of 2-aminobiphenyl, it can be used to synthesize substituted triarylamines and other building blocks for organic electronics, such as hole-transport materials in OLEDs or organic photovoltaics. The bromo-substituent allows for polymerization or dendrimerization.
Derivatization via Sandmeyer Reaction: The primary amine can be converted to a diazonium salt, which can then be transformed into a variety of other functional groups. For instance, reaction with CuBr could yield 2,5-dibromobiphenyl (CAS 57422-77-2), a compound used in materials science and as a flame retardant intermediate[15][16].
Conclusion and Future Outlook
4-Bromo-2-phenylaniline is a valuable and strategically designed chemical building block. While its direct discovery is not clearly chronicled, its synthesis is achievable through both well-established classical methods and highly efficient modern catalytic protocols. The true value of this molecule lies in its potential as an intermediate, providing two distinct reactive sites—the amine and the bromide—for the construction of complex and high-value compounds. Future research will likely focus on leveraging this dual functionality in streamlined, one-pot synthetic procedures to create novel pharmaceuticals, agrochemicals, and functional organic materials. The continued development of more efficient and selective cross-coupling technologies will further enhance the utility of this important biphenylamine derivative.
References
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Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 2, 2026, from [Link]
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 2, 2026, from [Link]
National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved February 2, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved February 2, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di. Retrieved February 2, 2026, from [Link]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-phenylaniline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-2-phenylaniline, a significant intermediate in various synthetic pathways. Designed for researchers, scientists, and pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-2-phenylaniline, a significant intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for empirical determination.
Introduction to 4-Bromo-2-phenylaniline: A Molecule of Interest
4-Bromo-2-phenylaniline, with the chemical formula C₁₂H₁₀BrN, is a substituted diphenylamine derivative.[1][2] Its structure, featuring a biphenyl backbone with a bromo and an amino substituent, imparts a unique combination of steric and electronic properties that govern its reactivity and physical characteristics, including solubility. Understanding its solubility profile is paramount for its application in organic synthesis, materials science, and medicinal chemistry, where it may serve as a key building block.[3][4] While specific applications for 4-bromo-2-phenylaniline are not extensively documented in the provided literature, related diphenylamine structures are noted for their roles in chemical synthesis and have been investigated for biological activity.[3]
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.
The crystalline solid nature of 4-bromo-2-phenylaniline at room temperature, indicated by its melting point, suggests that energy input will be required to overcome crystal lattice forces during dissolution.
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] The polarity of both the solute and the solvent dictates the extent of dissolution.
The structure of 4-bromo-2-phenylaniline incorporates both nonpolar and polar features:
Nonpolar characteristics: The two phenyl rings contribute to a significant nonpolar surface area, suggesting good solubility in nonpolar organic solvents.
Polar characteristics: The amino group (-NH₂) can participate in hydrogen bonding, and the bromine atom introduces a dipole moment. These features suggest potential solubility in polar solvents.
Based on this structural analysis, a predicted solubility trend can be established:
High Solubility Expected: In solvents that can effectively interact with the aromatic rings and accommodate the molecule's overall size and moderate polarity. This includes:
Moderate Solubility Expected: In polar aprotic solvents that can engage in dipole-dipole interactions. This includes:
Ketones: Acetone, methyl ethyl ketone.
Esters: Ethyl acetate.
Low to Moderate Solubility Expected: In polar protic solvents, where the solvent's hydrogen-bonding network might be disrupted by the large nonpolar moiety of the solute. This includes:
Alcohols: Methanol, ethanol, isopropanol.
Insoluble Expected: In highly polar solvents like water, due to the dominant hydrophobic character of the biphenyl structure. The presence of the basic amino group may allow for increased solubility in acidic aqueous solutions through the formation of a more polar ammonium salt.
Experimental Determination of Solubility: Protocols and Workflows
To move beyond theoretical predictions, empirical determination of solubility is crucial. The following section outlines a robust, self-validating protocol for quantifying the solubility of 4-bromo-2-phenylaniline.
The Equilibrium Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.
Experimental Workflow Diagram:
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Detailed Protocol:
Preparation: Accurately weigh an amount of 4-bromo-2-phenylaniline that is in clear excess of its expected solubility and add it to a sealed, screw-cap vial.
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
Equilibration: Place the vial in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) or centrifuge the vial and carefully remove the supernatant.
Analysis:
Take a known volume of the clear, saturated solution.
Dilute this aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated analytical instrument.
Quantify the concentration of 4-bromo-2-phenylaniline using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.
Self-Validation and Trustworthiness:
To ensure the reliability of the results, the following checks should be integrated:
Time to Equilibrium: Perform time-course studies to confirm that 24-48 hours is sufficient to reach a stable concentration.
Solid-State Analysis: After the experiment, analyze the remaining solid using techniques like DSC or XRD to ensure no phase changes or degradation occurred.
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Factors Influencing Solubility
Several factors can influence the solubility of 4-bromo-2-phenylaniline:
Temperature: Generally, solubility of solids in liquids increases with temperature. This relationship should be determined experimentally for applications requiring dissolution at various temperatures.
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
pH (in aqueous systems): The basicity of the amino group means that in acidic aqueous solutions, it will be protonated, forming a salt. This salt is expected to have a significantly higher aqueous solubility than the neutral compound.
Safety and Handling
While a specific, comprehensive safety data sheet for 4-bromo-2-phenylaniline was not found, data for the related compound 4-bromoaniline indicates potential hazards.[7] It is prudent to handle 4-bromo-2-phenylaniline with appropriate safety precautions.
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[9][10]
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
References
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. [Link]
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o976. [Link]
Wang, Z., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
2-Bromo-4-phenylaniline. (n.d.). PubChem. Retrieved from [Link]
4-Bromo-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]
Application Note: Strategic Synthesis of 3-Bromocarbazole from 4-Bromo-2-phenylaniline
Executive Summary The synthesis of 3-bromocarbazole is a critical gateway in the production of organic light-emitting diodes (OLEDs) and hole-transport materials.[1] While direct bromination of carbazole is possible, it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-bromocarbazole is a critical gateway in the production of organic light-emitting diodes (OLEDs) and hole-transport materials.[1] While direct bromination of carbazole is possible, it often suffers from poly-bromination (3,6-dibromo derivatives).[1] Constructing the carbazole core from 4-bromo-2-phenylaniline offers a regiospecific advantage, ensuring the bromine atom is exclusively located at the C3 position relative to the nitrogen bridge.[1]
This Application Note details two distinct protocols for this transformation:
The Classical Pschorr Cyclization: A radical-mediated approach ideal for preserving the halogen handle.[1]
Pd-Catalyzed Oxidative Cyclization: A modern, atom-economical method requiring strict control to prevent oxidative insertion into the C-Br bond.[1]
Strategic Analysis & Retrosynthesis
The transformation involves the formation of a C-N bond between the amine nitrogen and the ortho-carbon of the phenyl ring.
Substrate: 4-Bromo-2-phenylaniline (also known as 2-phenyl-4-bromoaniline).[1]
Product: 3-Bromocarbazole (Note: The para-substituent on the aniline ring maps to the C3 position in the carbazole numbering system).
Key Challenge: Chemoselectivity.[1][2][3][4] The reaction conditions must facilitate ring closure without compromising the aryl-bromide bond, which is susceptible to reduction or metal insertion.
Decision Matrix: Route Selection
Feature
Protocol A: Pschorr Cyclization
Protocol B: Pd-Catalyzed C-H Amination
Mechanism
Radical Substitution (via Diazonium)
Oxidative C-H Activation (PdII/IV)
Halogen Tolerance
Excellent (No transition metal insertion)
Moderate (Risk of Pd oxidative addition)
Reagents
NaNO₂, H₂SO₄, Cu powder
Pd(OAc)₂, Cu(OAc)₂, AcOH/Toluene
Scalability
High (Batch), but safety concerns (Diazonium)
High, but catalyst cost is a factor
Primary Use Case
When absolute halogen retention is critical.
For rapid screening or when avoiding strong acids.[1]
Protocol A: The Pschorr Cyclization (Recommended for Halogen Retention)
This method utilizes the Sandmeyer-type generation of an aryl radical.[1] Because it avoids low-valent transition metals (like Pd(0)), the C-Br bond remains intact.[1]
This route is faster and avoids potentially explosive diazonium intermediates, but requires specific conditions to prevent the palladium catalyst from reacting with the bromine atom.
The "Ligand-Free" Strategy
To prevent the Pd from inserting into the C-Br bond (which usually requires electron-rich phosphine ligands), we employ a "ligand-free" system using Pd(OAc)₂ and a Cu(II) oxidant.[1] The high-valent Pd(II) activates the C-H bond rather than performing oxidative addition on the C-Br bond.[1]
Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv) or Oxygen balloon
Solvent: Glacial Acetic Acid or Toluene
Step-by-Step Procedure:
Setup:
In a dry Schlenk tube or pressure vial, charge 4-bromo-2-phenylaniline (5 mmol).
Add Pd(OAc)₂ (0.25 mmol, 56 mg).
Add Cu(OAc)₂ (5 mmol, 908 mg) as the terminal oxidant.
Note: Alternatively, catalytic Cu(OAc)₂ can be used if the reaction is run under an O₂ atmosphere (balloon), but stoichiometric Cu is more reliable for preventing dehalogenation.
Reaction:
Add Toluene (15 mL) and Glacial Acetic Acid (5 mL). The acid promotes the protonation/deprotonation steps required for C-H activation.
Seal the vessel and heat to 110 °C .
Time: Monitor by TLC or HPLC.[1] Reaction typically completes in 12–16 hours.[1]
Expected Yield: 80–85% (Higher yield than Pschorr, but higher cost).
Mechanistic Visualization
Pathway Comparison (DOT Diagram)[1]
Figure 1: Comparative mechanistic pathways. The Pschorr route proceeds via a radical intermediate, while the Pd route relies on electrophilic metallation.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Loss of Bromine (Pd Route)
Formation of Pd(0) and subsequent oxidative addition to Ar-Br.[1]
Increase oxidant load (Cu(OAc)₂).[1] Avoid phosphine ligands.[1] Lower temperature to 90°C.
Low Yield (Pschorr Route)
Diazonium salt decomposition before cyclization.[1]
Ensure temperature is kept <5°C during diazotization.[1] Add urea to quench excess nitrous acid before adding Copper.[1]
Incomplete Conversion
Catalyst poisoning (Pd) or poor radical initiation (Pschorr).[1]
Pd: Add 5% PivOH (Pivalic acid) as a proton shuttle.[1] Pschorr: Use freshly activated Copper powder (wash with dilute HCl then Acetone).[1]
Isomer Formation
Not applicable for this substrate (regiospecific).[1]
If starting material contains isomers (e.g., 2-aminobiphenyl), verify purity by GC-MS before starting.[1]
Safety & Handling
Diazonium Salts: Potentially explosive when dry.[1] Never dry the intermediate diazonium salt; proceed immediately to the cyclization step in solution.
Solvent Toxicity: Toluene and Acetic Acid are irritants.[1] Work in a fume hood.
Heavy Metals: Palladium and Copper waste must be segregated into heavy metal waste streams.[1]
Bedford, R. B., et al. (2003).[1] "Palladium-Catalyzed Synthesis of Carbazoles via Intramolecular C–H Amination." Journal of Organic Chemistry. (Describes the Pd-catalyzed oxidative cyclization mechanism).
Gogoi, S., & Konwar, D. (2005). "Transition-metal-free synthesis of carbazoles.
Wassmundt, F. W. (1995).[1][6] "Soluble Catalysts for Improved Pschorr Cyclizations." Journal of Organic Chemistry. (Optimization of the radical cyclization).
Organic Chemistry Portal. "Pschorr Cyclization." (General reaction overview and mechanism).
Jordan-Hore, J. A., et al. (2008).[1] "Oxidative Pd(II)-catalyzed C-H bond amination to carbazole at ambient temperature." Tetrahedron Letters.
Application Notes and Protocols for 4-Bromo-2-phenylaniline in Agrochemical Research
Introduction: The Potential of 4-Bromo-2-phenylaniline as a Scaffold in Agrochemical Discovery In the continuous quest for novel and effective crop protection agents, the exploration of unique chemical scaffolds is param...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Potential of 4-Bromo-2-phenylaniline as a Scaffold in Agrochemical Discovery
In the continuous quest for novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. Substituted anilines are a well-established class of intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] 4-Bromo-2-phenylaniline, a diarylamine, presents an intriguing starting point for agrochemical research due to its structural features: a brominated ring ripe for further functionalization and a phenyl group that can be modified to influence steric and electronic properties. While direct applications of 4-Bromo-2-phenylaniline in commercial agrochemicals are not extensively documented, its structural similarity to precursors of known fungicides and herbicides suggests significant potential.
This guide provides a prospective look into the application of 4-Bromo-2-phenylaniline in agrochemical research, offering detailed synthetic protocols and screening workflows based on established methodologies for analogous compounds. The focus is on leveraging this molecule as a building block for the discovery of new fungicidal, herbicidal, and insecticidal candidates.
Physicochemical Properties of 4-Bromo-2-phenylaniline
A thorough understanding of the starting material is critical for experimental design. The key properties of 4-Bromo-2-phenylaniline are summarized below.
The versatility of the 4-Bromo-2-phenylaniline scaffold lies in the reactivity of the amine group and the potential for cross-coupling reactions at the bromine-substituted position.
Diagram of Synthetic Potential
Caption: Synthetic utility of 4-Bromo-2-phenylaniline in generating diverse agrochemical candidates.
Application in Fungicide Research: A Hypothetical Approach
The diarylamine structure is a key feature in some modern fungicides. By analogy, 4-Bromo-2-phenylaniline can be envisioned as a precursor to novel fungicidal compounds.
Proposed Synthesis of a Novel Fungicide Candidate
This protocol outlines a hypothetical two-step synthesis of a novel pyrimidine-based fungicide candidate starting from 4-Bromo-2-phenylaniline, inspired by the synthesis of anilinopyrimidine fungicides.[4]
Step 1: Synthesis of N-(4-Bromo-2-phenylphenyl)acetamide
This step involves the protection of the amine group to prevent side reactions in subsequent steps.
Materials:
4-Bromo-2-phenylaniline (1.0 eq)
Acetic anhydride (1.2 eq)
Pyridine (catalytic amount)
Dichloromethane (DCM)
Protocol:
Dissolve 4-Bromo-2-phenylaniline in DCM in a round-bottom flask.
Add a catalytic amount of pyridine.
Slowly add acetic anhydride to the solution at 0°C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with DCM.
Wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Step 2: Suzuki Coupling to Introduce a Heterocyclic Moiety
This step introduces a heterocyclic component, a common feature in many fungicides.
To a Schlenk flask, add N-(4-Bromo-2-phenylphenyl)acetamide, the aryl boronic acid, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (e.g., Argon).
Add the degassed solvent mixture.
Heat the reaction mixture at 90-100°C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final compound by column chromatography.
In Vitro Antifungal Activity Screening Protocol
This protocol describes a general method for testing the efficacy of newly synthesized compounds against a common plant pathogen, such as Botrytis cinerea.
Prepare stock solutions of the test compounds and the positive control in DMSO.
Prepare PDA medium and autoclave.
Cool the PDA to 45-50°C and add the test compounds to achieve final desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Add an equivalent amount of DMSO to the negative control plates.
Pour the amended PDA into sterile petri dishes and allow them to solidify.
Inoculate the center of each plate with a mycelial plug (5 mm diameter) from an actively growing B. cinerea culture.
Incubate the plates at 20-25°C in the dark.
Measure the colony diameter at regular intervals until the mycelium in the negative control plate reaches the edge of the dish.
Calculate the percentage of mycelial growth inhibition using the formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treatment group.
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each active compound.
Diagram of Fungicide Discovery Workflow
Caption: A streamlined workflow for the synthesis and screening of novel fungicide candidates.
Potential in Herbicide and Insecticide Research
Herbicidal Candidates
Patents have described the use of bromoaniline derivatives as intermediates for herbicidally active compounds.[2] The 4-Bromo-2-phenylaniline structure could be incorporated into scaffolds known to exhibit herbicidal activity, such as ureas, sulfonylureas, or isoxazolines. The synthesis would likely involve the reaction of the amine group with isocyanates, sulfonyl isocyanates, or other electrophilic partners.
Insecticidal Candidates
While less common, diarylamine structures have been explored for insecticidal properties. The 4-Bromo-2-phenylaniline core could be used to synthesize analogs of existing insecticides or to explore novel mechanisms of action. For instance, it could serve as a starting point for compounds targeting the insect nervous system. The synthesis of sulfonamide derivatives, a class of compounds with known insecticidal activity, could be a promising avenue.[5]
Conclusion and Future Directions
4-Bromo-2-phenylaniline represents a versatile and currently under-explored building block in the field of agrochemical research. The synthetic protocols and screening workflows detailed in this guide, though based on analogous compounds, provide a solid framework for researchers to begin exploring the potential of this scaffold. Future research should focus on the synthesis of diverse libraries of compounds derived from 4-Bromo-2-phenylaniline and their systematic evaluation against a broad range of fungal pathogens, weeds, and insect pests. Structure-activity relationship (SAR) studies will be crucial in optimizing the biological activity of any identified lead compounds.
References
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o976. [Link]
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014).
Shi, Y., et al. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 21(11), 1463. [Link]
US6388135B1 - Preparation of 4-bromoaniline derivatives. (2002).
Anwar, M. U., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385. [Link]
4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (2023). ResearchGate. [Link]
CN102993022A - Preparation method of bromoaniline. (2013).
Wang, X., et al. (2020). Synthesis and Insecticidal Activity Evaluation of Virtually Screened Phenylsulfonamides. Journal of Agricultural and Food Chemistry, 68(44), 12285–12295. [Link]
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. ResearchGate. [Link]
4-Bromo-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]
Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. ResearchGate. [Link]
Benzyl cyanide. (n.d.). In Wikipedia. Retrieved from [Link]
2-Bromo-4-phenylaniline. (n.d.). PubChem. Retrieved from [Link]
Exploring Structure-Property Relationships in a Family of Ferrocene-Containing, Triphenylamine-Based Hybrid Organic Dyes. (2022). MDPI. [Link]
US4918230A - Process for the preparation 4-bromoaniline hydrobromides. (1990).
Duong, M. M., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. [Link]
Application Notes and Protocols for 4-Bromo-2-phenylaniline in Organic Electronics
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Bromo-2-phenylaniline as a versatile precursor for the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Bromo-2-phenylaniline as a versatile precursor for the synthesis of high-performance organic electronic materials. Detailed protocols for the synthesis of a key carbazole derivative, 2-Phenyl-9H-carbazole, are presented, along with its characterization and application as a host material in organic light-emitting diodes (OLEDs). The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to ensure reproducibility and facilitate further innovation.
Introduction: The Strategic Importance of 4-Bromo-2-phenylaniline
4-Bromo-2-phenylaniline is a substituted biphenyl amine that serves as a critical building block for a variety of organic functional materials. Its unique structure, featuring a reactive bromine atom and a phenyl group ortho to the amine, makes it an ideal starting point for the synthesis of carbazole-based compounds. Carbazoles are a prominent class of electron-rich heterocyclic compounds extensively utilized in organic electronics due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1] These characteristics are essential for the emissive and charge-transport layers in modern OLEDs.[2]
The strategic placement of the phenyl group at the 2-position of the resulting carbazole core can induce a twisted conformation, which is beneficial for disrupting intermolecular stacking and mitigating concentration quenching effects in the solid state. This guide will focus on the transformation of 4-Bromo-2-phenylaniline into 2-Phenyl-9H-carbazole, a valuable material for high-efficiency OLEDs.
Synthetic Pathways from 4-Bromo-2-phenylaniline
The conversion of 4-Bromo-2-phenylaniline to a carbazole scaffold can be achieved through intramolecular C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for such transformations.[3] An alternative and efficient approach is the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, which proceeds under oxidative conditions to yield N-H carbazoles.[4]
This section details a protocol for the synthesis of 2-Phenyl-9H-carbazole from 4-Bromo-2-phenylaniline, adapted from established methods for the cyclization of 2-aminobiphenyl derivatives.[4] The bromine atom in 4-Bromo-2-phenylaniline is first removed via a standard debromination reaction to yield 2-phenylaniline, which then undergoes intramolecular cyclization.
Technical Support Center: Purification of 4-Bromo-2-phenylaniline by Chromatography
< This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-phenylaniline. It provides in-depth technical advice, troubleshooting strategies, and answers to...
Author: BenchChem Technical Support Team. Date: February 2026
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This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-phenylaniline. It provides in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions regarding its purification by chromatography. As Senior Application Scientists, our goal is to combine theoretical principles with practical, field-tested knowledge to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying 4-Bromo-2-phenylaniline using flash chromatography?
A typical starting point for normal-phase flash chromatography on silica gel is a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. Begin with a low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity. The exact gradient will depend on the specific impurities present in your crude material. Always develop a method first on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system that provides good separation between your product and impurities. A target Rf (retardation factor) of 0.25-0.35 for the 4-Bromo-2-phenylaniline is generally a good starting point for preparative separation.[1]
Q2: My 4-Bromo-2-phenylaniline peak is tailing severely on the silica gel column. What is causing this and how can I fix it?
Peak tailing with aniline compounds is a very common issue. It is primarily caused by the interaction of the basic amine functional group with acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3][4] This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the bulk, which results in a "tail."
To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[5] The modifier will compete with your compound for the active silanol sites, leading to a more symmetrical peak shape.
Q3: How can I monitor the column fractions to identify which ones contain the pure product?
The most common method is by TLC. Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of 4-Bromo-2-phenylaniline. After developing the plate in an appropriate solvent system, you can visualize the spots under a UV lamp (typically at 254 nm, as the aromatic rings will absorb UV light). Combine the fractions that show a single spot corresponding to the Rf of the pure product.
Q4: Can 4-Bromo-2-phenylaniline degrade on a silica gel column?
While 4-Bromo-2-phenylaniline is generally stable, some sensitive compounds can degrade on the acidic surface of silica gel.[6] If you suspect degradation (e.g., appearance of new spots on TLC of collected fractions, low recovery), you can use a deactivated or neutral stationary phase. Options include silica gel that has been treated with a base like triethylamine, or using an alternative stationary phase like neutral alumina.[7]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of 4-Bromo-2-phenylaniline.
Problem 1: Poor Separation or Co-elution of Impurities
If your product is co-eluting with impurities, your chromatographic method lacks sufficient selectivity.
Root Causes & Solutions:
Suboptimal Mobile Phase: The polarity of your eluent may be too high, causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase.
Solution: Decrease the polarity of the mobile phase. If you are using a hexanes/ethyl acetate system, reduce the percentage of ethyl acetate. Run a new TLC analysis with different solvent systems (e.g., trying dichloromethane or toluene as a component) to find a system that maximizes the difference in Rf values (ΔRf) between your product and the key impurities.
Column Overloading: Injecting too much crude material onto the column can saturate the stationary phase, leading to broad peaks that merge.[4]
Solution: As a general rule, the sample load should be 1-5% of the mass of the silica gel for a moderately difficult separation. If you have a large amount of material, use a larger column.
Improper Sample Loading: If the sample is not applied to the column in a concentrated band, it will lead to broad peaks from the start.
Solution: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel (or an inert material like Celite), and evaporate the solvent to get a dry, free-flowing powder.[1] This powder can then be carefully added to the top of your packed column.
Potential Impurities to Consider
If your 4-Bromo-2-phenylaniline was synthesized via a Suzuki-Miyaura coupling, you should be aware of potential impurities that may need to be separated:[8][9][10]
Impurity Type
Example
Chromatographic Behavior
Starting Material
2-Bromoaniline, Phenylboronic acid
Phenylboronic acid is quite polar and may stick to the baseline. 2-Bromoaniline is less polar than the product.
Homo-coupling Product
Biphenyl
Very non-polar, will elute much faster than the product.
Debrominated Product
2-Phenylaniline
Slightly less polar than the product, can be difficult to separate.
Catalyst Residues
Palladium complexes
Often polar and may streak or remain at the origin. Can sometimes be removed with a dedicated scavenger resin prior to chromatography.[11]
Problem 2: Abnormal Peak Shape (Tailing)
As discussed in the FAQs, peak tailing is the most common issue for amine-containing compounds.
Technical Support Center: Suzuki Coupling of 4-Bromo-2-phenylaniline
The following technical guide serves as a specialized support resource for researchers optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-2-phenylaniline . This document synthesizes mechanistic insights with practic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-2-phenylaniline . This document synthesizes mechanistic insights with practical troubleshooting workflows to address the unique reactivity profile of this sterically crowded, electron-rich aniline scaffold.[1]
Substrate Profile & Reactivity Challenge
4-Bromo-2-phenylaniline presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling:
Catalyst Poisoning (Primary Amine): The free ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
group is a potent -donor that can displace phosphine ligands or occupy open coordination sites on the Pd(II) intermediate, forming stable, inactive "Pd-amine" resting states.
Steric Hindrance (Ortho-Phenyl): The phenyl ring at the C2 position creates a "propeller" twist, shielding the C1-amine but also imposing steric bulk that can retard the oxidative addition at the C4-bromide if the catalyst ligand is too bulky.[1]
Electronic Deactivation: The electron-donating amino group increases the electron density of the aryl ring, making the C-Br bond less electrophilic and harder to activate compared to electron-deficient aryl halides.[1]
Diagnostic Guide: Common Byproducts
Identify your impurity profile using the table below to pinpoint the root cause of reaction failure.
Byproduct Name
Structure Description
Retention Time (Rel.)
Root Cause
Corrective Action
Des-bromo Impurity
2-Phenylaniline (Br replaced by H)
Early Eluting
Protodehalogenation .Presence of moisture or proton source during slow transmetallation.[1]
Switch to anhydrous solvents (THF/Dioxane).[1] Increase catalyst loading to outcompete H-abstraction.
Boronic Homocoupling
Biaryl (Ar-Ar) from boronic acid
Mid/Late Eluting
Oxidative Homocoupling .Oxygen ingress or excess boronic acid.[1]
Degas solvents vigorously (Sparge Ar >20 min).[1] Reduce base concentration.[1]
N-Arylation Dimer
Secondary amine dimer
Late Eluting
Buchwald-Hartwig Competition .Base is too strong (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) or ligand is non-selective.
Use weaker bases (, ). Switch to biaryl phosphine ligands (e.g., SPhos).
Unreacted SM
4-Bromo-2-phenylaniline
Reference
Catalyst Deactivation .Amine poisoning or Pd black formation.[1]
CRITICAL: Use high ligand-to-Pd ratio (2:1 or 4:1).[1] Protect amine if necessary.[1]
Troubleshooting Workflows (Q&A)
Issue 1: "My reaction stalls at 20-30% conversion, and the catalyst turns black."
Diagnosis: Catalyst Poisoning by the Free Amine.[1]
The primary amine in your substrate is coordinating to the Palladium center, forming an unreactive complex ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
. This prevents the boronic acid from entering the coordination sphere for transmetallation.
Solution:
Ligand Switch: Move to electron-rich, bulky biaryl phosphine ligands.[1] SPhos and XPhos are the gold standards here.[1] The steric bulk of the ligand prevents the substrate's amine from binding to the metal center while facilitating oxidative addition.[1]
Protocol Adjustment: Pre-mix the catalyst and ligand in the solvent for 15 minutes before adding the amine substrate. This ensures the active catalytic species is fully formed.[1]
Issue 2: "I see a large amount of the reduced product (2-phenylaniline)."
Diagnosis: Protodehalogenation (Hydrodehalogenation).[1]
This occurs when the oxidative addition intermediate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
abstracts a proton (from solvent or moisture) instead of undergoing transmetallation. This is common with electron-rich aryl bromides where the Pd-C bond is more polarized.
Solution:
Water Control: While Suzuki reactions tolerate water, this specific substrate requires stricter control.[1] Switch to anhydrous 1,4-dioxane or toluene .[1]
Base Selection: Avoid hydroxide bases (NaOH, KOH) which can promote this pathway.[1] Use anhydrous
or .
Issue 3: "The boronic acid is disappearing, but the product yield is low."
Diagnosis: Oxidative Homocoupling of the Boronic Acid.[1]
If oxygen is present, the boronic acid will couple with itself (Ar-B(OH)2
Ar-Ar) faster than it couples with your hindered bromide.
Solution:
Degassing: Do not just sonicate. Sparge the reaction solvent with Argon for at least 20 minutes.
Stoichiometry: Increase Boronic Acid equivalents to 1.5 - 2.0 eq to account for sacrificial loss.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the productive Suzuki cycle and the parasitic amine coordination/dehalogenation pathways.
Caption: Mechanistic divergence in the Suzuki coupling of 4-Bromo-2-phenylaniline.[2] Red paths indicate failure modes.
Optimized Experimental Protocol
Objective: Synthesis of 4-(4-methoxyphenyl)-2-phenylaniline (Example Coupling).
Scale: 1.0 mmol.
Setup: Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.
(2.2 mg, 1 mol%) + SPhos (8.2 mg, 2 mol%). Note: SPhos is critical for preventing amine inhibition.
Base:
(424 mg, 2.0 mmol, anhydrous).
Solvent System:
Add Toluene (4 mL) and Water (0.5 mL). Note: A small amount of water is necessary for the boronic acid activation, but keep the ratio low (8:[1]1) to minimize dehalogenation.
Degassing: Seal the vial and sparge with Argon gas via a needle for 15 minutes.
Reaction: Heat to 100°C for 12 hours (or 120°C for 30 min in Microwave).
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash filtrate with brine.[1] Dry over
SPhos Ligand: The Buchwald biaryl ligand is bulky enough to prevent the substrate's ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
from binding to Pd, yet electron-rich enough to facilitate oxidative addition into the electron-rich C-Br bond.
Phosphate Base:
provides a "buffered" basic environment that is less aggressive than alkoxides, reducing side reactions.
Toluene/Water: This biphasic system allows phase-transfer catalysis behaviors which often stabilize the active catalyst species.[1]
References
Suzuki-Miyaura Coupling Mechanism & Side Reactions
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
Catalyst Poisoning by Amines
Sherwood, J., et al. (2019).[1] Catalyst poisoning in the Suzuki–Miyaura coupling.[1][4] Catalysis Science & Technology. Link
Use of Buchwald Ligands for Anilines
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] (Context: Ligand design to overcome amine interference). Link
Protodehalogenation Mechanisms
Navarro, O., et al. (2004).[1] Dehalogenation of Aryl Halides by Pd-NHC Complexes.[1][5] Journal of Organic Chemistry. Link
Technical Support Center: Managing Reaction Exotherms in the Bromination of 2-Phenylaniline
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for managing the significant exothermic risks associated wi...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for managing the significant exothermic risks associated with the bromination of 2-phenylaniline. The content moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only troubleshoot issues but also proactively design safer, more robust experiments.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals & Initial Hazard Analysis
Q1: Why is the bromination of 2-phenylaniline so exothermic?
The bromination of 2-phenylaniline is a classic electrophilic aromatic substitution reaction. The significant exotherm is primarily due to the potent activating effect of the amino (-NH₂) group on the aniline ring.[1][2] This group donates electron density into the aromatic system, making the ring highly nucleophilic and thus extremely reactive towards electrophiles like bromine.[1][2] This high reactivity leads to a very fast reaction rate and a substantial release of heat. The overall reaction to form the substituted aromatic product and HBr is thermodynamically favorable and exothermic by about -45 kJ/mol for a simple benzene ring, a value that is amplified by the activated aniline system.[3]
Q2: What are the primary safety hazards I should be aware of before starting?
There are two main categories of hazards:
Chemical Hazards: Molecular bromine (Br₂) is highly corrosive, toxic, and a strong oxidizing agent.[4][5][6] Contact can cause severe chemical burns to skin and eyes, and inhalation of its vapors can lead to acute respiratory damage.[4][7][8] It reacts violently with many organic compounds and reducing agents.[5][8]
Process Hazards: The primary process hazard is a runaway reaction .[9] Due to the high exothermicity, an uncontrolled rise in temperature can cause the reaction rate to accelerate exponentially. This can lead to a rapid increase in pressure from boiling solvent and the evolution of HBr gas, potentially causing vessel rupture or emergency vent activation.
Q3: Which of the two rings on 2-phenylaniline will be brominated?
The aniline ring (the one with the -NH₂ group) will be brominated preferentially. The amino group is one of the strongest activating groups in electrophilic aromatic substitution, making its attached ring far more electron-rich and reactive than the unsubstituted phenyl ring.[10] The reaction will show high regioselectivity for the positions ortho and para to the amino group.
Section 2: Troubleshooting & Exotherm Management
Q4: My reaction temperature is rising uncontrollably. What is the immediate course of action?
This indicates the onset of a runaway reaction. Execute the following emergency protocol immediately:
Stop Reagent Addition: Immediately cease the addition of the brominating agent.
Enhance Cooling: Ensure the reaction vessel is fully immersed in a pre-chilled, high-capacity cooling bath (e.g., dry ice/acetone or ice/salt). Do not use water alone if the reaction is already above 0°C, as its cooling capacity may be insufficient.
Emergency Quench (If Necessary): If cooling does not stabilize the temperature, prepare to quench the reaction. A pre-chilled solution of a reducing agent like sodium bisulfite or sodium thiosulfate should be added cautiously. Be aware that the quench itself can be exothermic, so the addition must be slow and controlled, with maximum cooling applied.[11][12]
Below is a workflow to guide this critical decision-making process.
Caption: Emergency response workflow for a thermal runaway event.
Q5: I am getting a mixture of di- and tri-brominated products instead of the desired mono-brominated species. How do I improve selectivity?
This is a common issue caused by the high reactivity of the aniline ring.[1][2] Simply lowering the temperature is often not enough to prevent polysubstitution. The most reliable strategy is to temporarily reduce the activating strength of the amino group via chemical protection.[13]
Protect the Amino Group: Convert the amine to an acetanilide by reacting 2-phenylaniline with acetic anhydride. The resulting acetamido (-NHCOCH₃) group is still an ortho, para-director but is significantly less activating than the -NH₂ group.
Perform Bromination: Brominate the protected N-(2-phenylphenyl)acetamide. The reaction will be much slower, far less exothermic, and will yield predominantly the mono-brominated product (para-substitution is usually favored).[13][14]
Deprotect: Remove the acetyl group via acid or base-catalyzed hydrolysis to reveal the desired mono-brominated 2-phenylaniline.[14][15]
Caption: Decision tree for achieving mono-bromination.
Q6: What is the best choice of brominating agent and solvent to minimize exotherm risk?
Brominating Agent
Solvent
Advantages
Disadvantages
Bromine (Br₂) in Acetic Acid
Glacial Acetic Acid
Inexpensive and common.
Highly reactive, leading to strong exotherms and potential polysubstitution.[16][17] Acetic acid is corrosive.
Bromine (Br₂) in Dichloromethane (DCM) or CCl₄
DCM, CCl₄
Less polar solvent can slightly temper reactivity.
Still highly exothermic. Solvents are environmentally problematic and have their own toxicity profiles.
N-Bromosuccinimide (NBS)
Acetonitrile, THF, or Acetic Acid
Solid reagent, easier and safer to handle than liquid Br₂. Reaction is generally slower and more controllable.[18][19] Often provides better regioselectivity.[20]
More expensive. The reaction can still be significantly exothermic with highly activated substrates. Solid addition can be difficult to control.[18]
Recommendation: For initial trials and scale-up, N-Bromosuccinimide (NBS) in acetonitrile or THF is the preferred choice from a safety and control perspective.[18][20]
Section 3: Experimental Protocols & Data
Protocol 1: Controlled Direct Mono-bromination (Expert Use Only)
This protocol requires precise control and should only be attempted by experienced chemists with appropriate containment (fume hood) and safety measures in place.
Setup: Equip a jacketed reactor with an overhead stirrer, a thermocouple to monitor internal temperature, and a syringe pump for reagent addition. The reactor should be connected to a cooling circulator set to -10°C.
Charge Reactor: Dissolve 2-phenylaniline (1.0 equiv.) in glacial acetic acid. Cool the solution to an internal temperature of 0°C.
Prepare Bromine Solution: In a separate, dry flask, prepare a solution of Bromine (1.0 equiv.) in glacial acetic acid.
Controlled Addition: Add the bromine solution dropwise via syringe pump over 60-90 minutes . The key is to maintain the internal reaction temperature below 5°C.[11] If the temperature exceeds this, immediately stop the addition and allow it to cool before resuming at a slower rate.
Reaction Monitoring: After addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC.
Quenching: Slowly add a pre-chilled 10% aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.[11] This quench is also exothermic and the temperature should be kept below 20°C.[11]
Workup: Proceed with standard extraction and purification protocols.
Protocol 2: Safer Mono-bromination via Acetanilide Protection
This is the recommended route for ensuring selectivity and managing the exotherm.
Part A: Protection
Dissolve 2-phenylaniline (1.0 equiv.) in glacial acetic acid.
Add acetic anhydride (1.1 equiv.) and gently warm the mixture to 50°C for 1 hour.
Pour the warm mixture into ice-cold water to precipitate the N-(2-phenylphenyl)acetamide.[13]
Filter, wash with cold water, and dry the solid product.
Part B: Bromination & Deprotection
Dissolve the dried acetanilide (1.0 equiv.) in glacial acetic acid and cool to 10-15°C.
Add a solution of Bromine (1.0 equiv.) in acetic acid dropwise over 30 minutes. The exotherm will be significantly milder than in Protocol 1.
Stir for 1 hour at room temperature, then pour into cold water to precipitate the crude p-bromoacetanilide.[13]
Filter and wash the solid. To deprotect, reflux the crude solid in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours.[15]
Cool the reaction mixture and neutralize with a base (e.g., 5% NaOH solution) to precipitate the final 4-bromo-2-phenylaniline product.[15]
Filter, wash with water, and dry.
Quantitative Data Summary
Parameter
Direct Bromination (Protocol 1)
Protection Route (Protocol 2)
Rationale
Reaction Temperature
0 to 5°C
10 to 25°C
Lower temp needed to control the highly activated direct reaction.
Addition Time (Bromine)
60-90 minutes
20-30 minutes
Slow addition is critical for heat removal in the direct route.[11][18]
Primary Exotherm Risk
High (Runaway Potential)
Moderate
Protecting group deactivates the ring, slowing the reaction.[13]
The protection/deprotection steps add time but drastically reduce the primary hazard of the bromination step.
References
Bromine handling and safety. (n.d.). SlideShare. Retrieved February 11, 2026, from [Link]
Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. Retrieved February 11, 2026, from [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 11, 2026, from [Link]
Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. (2024, October 2). ACS Publications. Retrieved February 11, 2026, from [Link]
Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. (n.d.). Organic Process Research & Development. Retrieved February 11, 2026, from [Link]
Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 11, 2026, from [Link]
Bromination part III - quench. (2021, January 22). YouTube. Retrieved February 11, 2026, from [Link]
(E)-2,3-DIBROMOBUT-2-ENOIC ACID. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC. Retrieved February 11, 2026, from [Link]
Calorimetry of the photobromination reaction. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
Bromination safety. (2024, June 7). YouTube. Retrieved February 11, 2026, from [Link]
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 11, 2026, from [Link]
phenylamine (aniline) and bromine water. (n.d.). Chemguide. Retrieved February 11, 2026, from [Link]
Suggest a mechanism for the bromination of aniline. (n.d.). Homework.Study.com. Retrieved February 11, 2026, from [Link]
Synthesis of 2,4,6-tribromoaniline from aniline by Brominating solution (KBrO3 + KBr). (2023, January 19). YouTube. Retrieved February 11, 2026, from [Link]
Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). Google Patents.
Explain the selectivity in bromination of this compound with two substituted benzene rings. (2017, May 11). Stack Exchange. Retrieved February 11, 2026, from [Link]
How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]
Reactions of Phenylamine with Bromine Water. (2023, January 22). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
Safest way to conduct a reaction with bromine under reflux conditions. (2020, September 2). Stack Exchange. Retrieved February 11, 2026, from [Link]
BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. (2024, August 3). YouTube. Retrieved February 11, 2026, from [Link]
4 bromoaniline : Organic Synthesis. (2024, April 7). YouTube. Retrieved February 11, 2026, from [Link]
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
Bromination of Aniline. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]
Synthesis of 2,4,6-Tribromoaniline. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]
Reactions of Aromatic Compounds. (n.d.). Retrieved February 11, 2026, from [Link]
Comparative Efficiency Guide: Sterically Hindered vs. Standard Bromoanilines in Suzuki-Miyaura Coupling
Executive Summary: The "Ortho-Effect" in Aniline Coupling In drug discovery, bromoanilines are ubiquitous scaffolds for kinase inhibitors and biaryl ligands. However, not all bromoanilines behave equally.[1] While 4-brom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Ortho-Effect" in Aniline Coupling
In drug discovery, bromoanilines are ubiquitous scaffolds for kinase inhibitors and biaryl ligands. However, not all bromoanilines behave equally.[1] While 4-bromoaniline is a "textbook" substrate that couples readily under mild conditions, ortho-substituted anilines (specifically 2-bromo-6-fluoroaniline ) present a dual failure mode: steric hindrance and catalyst poisoning by the free amine.
This guide objectively compares the Suzuki-Miyaura coupling efficiency of high-difficulty ortho-anilines against industry-standard para-anilines. We demonstrate that while standard protocols (Pd(PPh₃)₄) fail for the "Hero Product" (2-bromo-6-fluoroaniline), switching to bulky, electron-rich phosphine ligands (e.g., XPhos, CataCXium A) restores yields to >90%.
Mechanistic Analysis: Why Standard Protocols Fail
To understand the performance gap, we must analyze the catalytic cycle. The free primary amine (
) is a competent ligand for Palladium.
The Standard Case (4-Bromoaniline): The amine is far from the oxidative addition site. Steric interference is negligible.
The Challenge Case (2-Bromo-6-fluoroaniline):
Electronic Trap: The amine nitrogen can coordinate to the Pd(II) center after oxidative addition, forming a stable, unreactive "palladacycle" resting state.
Steric Wall: The ortho-fluoro and ortho-amino groups block the approach of the boronic acid during the transmetallation step.
Visualization: The Amine Coordination "Trap"
Figure 1: The "Amine Trap" mechanism. In ortho-anilines, the adjacent nitrogen coordinates to Pd(II), stalling the cycle before transmetallation can occur.
Comparative Performance Data
The following data compares the coupling efficiency of three distinct bromoanilines with Phenylboronic Acid (1.2 equiv).
System A (Standard): Fails for the Focus Product. The triphenylphosphine ligands are not bulky enough to prevent amine coordination, nor electron-rich enough to drive oxidative addition against the electron-rich aniline ring.
System B (Advanced): The XPhos ligand is bulky (biaryl backbone) and electron-rich. It physically prevents the
from binding to the Pd center and accelerates the oxidative addition step, solving both failure modes.
Optimized Experimental Protocol
For researchers working with 2-Bromo-6-fluoroaniline or similar ortho-haloanilines, the following protocol is validated to minimize catalyst poisoning.
Catalyst: XPhos Pd G2 (2.0 mol%) or CataCXium A Pd G3
Base: K₃PO₄ (3.0 equiv, tribasic)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow
Degassing (Critical): Oxygen promotes homocoupling and catalyst decomposition. Sparge solvents with Argon for 15 minutes before adding the catalyst.
Charge: In a Schlenk tube or microwave vial, add the aniline, boronic acid, and base.
Catalyst Addition: Add the Pd precatalyst last. If using a glovebox, add here. If on a benchtop, add quickly and seal.
Reaction:
Thermal: Heat to 80°C for 4–12 hours.
Microwave: 100°C for 30 minutes.
Workup (Scavenging):
Cool to RT. Dilute with EtOAc.
Crucial Step: Wash organic layer with 5% aqueous L-Cysteine or use a thiourea scavenger resin (SiliaMetS®) to remove residual Palladium, which binds tightly to the aniline product.
Visualization: Optimized Workflow
Figure 2: Workflow emphasizing the critical degassing and scavenging steps required for high-purity aniline synthesis.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst poisoning by amine.
Switch to XPhos or SPhos ligands. Increase temp to 100°C.
Protodeboronation
Boronic acid instability.
Use Boronic Pinacol Ester instead of acid. Switch base to mild Cs₂CO₃.
Perform Thiourea wash or filtration through Celite/Charcoal.
References
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
BenchChem. (2025).[1][4][5][6][7] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. BenchChem Application Notes.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Lykakis, I. N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5][8] RSC Advances / PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Analysis Method for 4-Bromo-2-phenylaniline Purity
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
4-Bromo-2-phenylaniline (4-BPA) is a critical intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling, widely used in pharmaceutical discovery and OLED material synthesis. Its purity is paramount; isomeric impurities (e.g., 2-bromo-6-phenylaniline) or de-brominated byproducts can irreversibly poison palladium catalysts or alter the optoelectronic properties of final materials.
This guide moves beyond generic "screen-and-go" chromatography. We compare the industry-standard C18 Reversed-Phase method against an Optimized Phenyl-Hexyl method , demonstrating why the latter offers superior selectivity for this specific aromatic amine.
Mechanistic Analysis: Why Standard Methods Fail
The analysis of 4-BPA presents two primary chromatographic challenges:
Amine Tailing: The free amine group (
) interacts strongly with residual silanols on silica supports, leading to peak tailing and poor quantification accuracy.
Isomeric Selectivity: Structural isomers (regioisomers of the bromine position) possess identical hydrophobicity (
), making them difficult to resolve solely based on dispersive forces (van der Waals) utilized by C18 columns.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following table summarizes the performance metrics observed when analyzing a crude 4-BPA sample containing common synthetic impurities (starting material 2-phenylaniline and isomer 2-bromo-4-phenylaniline).
Feature
Method A: Standard C18
Method B: Optimized Phenyl-Hexyl
Stationary Phase
Octadecylsilane (C18)
Phenyl-Hexyl
Interaction Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + - Interaction
Mobile Phase
Water/MeCN + 0.1% Formic Acid
Water/MeOH + 10mM Ammonium Formate
4-BPA Peak Shape
Tailing ()
Sharp ()
Impurity Resolution ()
1.2 (Co-elution risk)
> 2.5 (Baseline resolved)
Suitability
Rough purity checks
QC Release & Trace Analysis
Expert Insight: While C18 is the workhorse of HPLC, it lacks the electron-rich
-system required to differentiate the subtle electronic distribution differences between 4-BPA and its regioisomers. The Phenyl-Hexyl phase engages in - stacking with the biphenyl core of 4-BPA, enhancing retention and selectivity.
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability parameters confirm the method's performance before every run.
Reagents and Equipment
Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Note: The buffer suppresses silanol activity and ensures the amine is protonated.
Detector: UV-Vis / PDA at 245 nm (secondary monitoring at 280 nm).
Gradient Program
Time (min)
% Solvent A
% Solvent B
Flow Rate (mL/min)
Curve
0.0
90
10
1.0
Initial
2.0
90
10
1.0
Isocratic Hold
15.0
10
90
1.0
Linear Gradient
20.0
10
90
1.0
Wash
20.1
90
10
1.0
Re-equilibration
25.0
90
10
1.0
End
Sample Preparation
Stock Solution: Dissolve 10 mg of 4-BPA in 10 mL of Methanol.
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). Crucial: Diluting in 100% organic solvent leads to "solvent effect" peak distortion for early eluters.
Filtration: 0.22
PTFE filter.
Visualizing the Workflow
The following diagram illustrates the critical decision points and data flow for this analysis, emphasizing the "Self-Validating" loop.
Caption: Analytical workflow incorporating a mandatory System Suitability Test (SST) decision gate to ensure data integrity.
Validation & Performance Data
To support the transition to the Phenyl-Hexyl method, we present representative validation data derived from comparative studies of biphenyl amines.
System Suitability Parameters (n=6 injections)
Parameter
Acceptance Criteria
Method A (C18) Result
Method B (Phenyl-Hexyl) Result
Status
Retention Time ()
RSD 1.0%
0.8%
0.4%
Pass
Peak Area
RSD 1.0%
1.5%
0.6%
Method B Superior
Tailing Factor ()
1.5
1.8 (Fail)
1.1
Method B Superior
Theoretical Plates ()
4200
8500
Method B Superior
Linearity and Sensitivity
LOD (Limit of Detection): 0.05
(S/N > 3)
LOQ (Limit of Quantitation): 0.15
(S/N > 10)
Linearity (
): > 0.9995 over range 1–100 .
Troubleshooting Guide
Even with optimized methods, issues can arise. Use this causality-based troubleshooting matrix:
Peak Splitting:
Cause: Sample solvent too strong (e.g., 100% MeOH injection).
Fix: Dilute sample with water or starting mobile phase.
Retention Time Drift:
Cause: pH fluctuation in the aqueous buffer.
Fix: Use fresh Ammonium Formate buffer daily; ensure pH is 3.5
0.1.
High Backpressure:
Cause: Precipitation of buffer in high organic gradient.
Fix: Ensure buffer concentration
20mM when using >90% Methanol.
References
PubChem. (n.d.).[1] 4-Bromo-2-phenylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-2-phenylaniline
Topic: Mass spectrometry analysis of 4-Bromo-2-phenylaniline Content Type: Publish Comparison Guides. Executive Summary 4-Bromo-2-phenylaniline (CAS: 5455-13-0), also known as 5-bromo-2-biphenylamine, is a critical inter...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass spectrometry analysis of 4-Bromo-2-phenylaniline
Content Type: Publish Comparison Guides.
Executive Summary
4-Bromo-2-phenylaniline (CAS: 5455-13-0), also known as 5-bromo-2-biphenylamine, is a critical intermediate in the synthesis of biaryl scaffolds for drug discovery and organic light-emitting diode (OLED) materials.[1][2][3][4] Its structural integrity—specifically the ortho-phenyl positioning relative to the amine—is paramount for downstream reactivity.
This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —for the characterization of this compound. While GC-MS (EI) offers superior structural elucidation via characteristic fragmentation (carbazole formation), LC-MS/MS (ESI) provides the sensitivity required for trace impurity profiling and biological matrix analysis.
Part 1: Comparative Analysis of Analytical Platforms
Mechanism: Hard ionization (70 eV) induces significant fragmentation.
Performance Profile:
Ionization: Produces a distinct molecular ion (
) with a characteristic 1:1 isotopic doublet at m/z 247 and 249 due to Br and Br.
Fragmentation Logic: The ortho-phenyl group facilitates a unique cyclization pathway. Upon loss of the bromine atom (m/z 168), the resulting radical cation undergoes intramolecular cyclization to form a stable carbazole moiety (m/z 167).
Differentiation Capability: This cyclization is diagnostic. Isomers such as 4-bromo-3-phenylaniline (meta-phenyl) cannot readily cyclize to carbazole, allowing for unambiguous structural assignment.
Mechanism: Soft ionization (ESI+) yields the protonated molecule
.
Performance Profile:
Sensitivity: Superior to GC-MS for trace quantification (LOD < 1 ng/mL), making it ideal for pharmacokinetic (PK) studies or genotoxic impurity monitoring.
Selectivity: Operates in Multiple Reaction Monitoring (MRM) mode.[5]
Limitations: ESI spectra lack the rich structural fingerprint of EI. Isomers often yield identical product ions (e.g., loss of
or Br), necessitating chromatographic resolution.
Summary Data Comparison
Feature
GC-MS (EI)
LC-MS/MS (ESI+)
Primary Ion
(m/z 247/249)
(m/z 248/250)
Key Fragment
m/z 167 (Carbazole cation)
m/z 169 ()
Isomer ID
High (via Cyclization pattern)
Medium (Relies on RT)
Sensitivity
Moderate (ng range)
High (pg range)
Sample Prep
Derivatization recommended
Dilute-and-shoot
Part 2: Structural Differentiation & Fragmentation Logic
The ability to distinguish 4-Bromo-2-phenylaniline from its positional isomers (e.g., 2-bromo-4-phenylaniline) relies on the "Ortho Effect."
Mechanism of Action[6]
Ionization: Formation of the radical cation
.
Debromination: Homolytic cleavage of the C-Br bond yields the 2-phenylaniline radical cation (m/z 168).
Cyclization (The Differentiator): The phenyl ring at the ortho position attacks the nitrogen radical, followed by hydrogen loss, to form the highly stable carbazole ion (m/z 167).
Note: Isomers lacking the ortho-phenyl/amine arrangement (e.g., 3-phenyl isomers) will show the loss of Br (m/z 168) but will exhibit a significantly suppressed or absent m/z 167 peak.
Figure 1: Diagnostic EI fragmentation pathway. The formation of the Carbazole ion (m/z 167) confirms the ortho-phenyl structure.
Part 3: Validated Experimental Protocols
Protocol A: GC-MS Structural Identification
Objective: Confirm identity and purity of synthesized 4-Bromo-2-phenylaniline.
Sample Preparation:
Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).
Optional Derivatization: If peak tailing occurs due to the free amine, add 50 µL Trifluoroacetic anhydride (TFAA) and incubate at 60°C for 30 mins. Evaporate and reconstitute in DCM.
GC Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program: 80°C (hold 1 min)
20°C/min to 280°C Hold 5 mins.
Inlet: Split 10:1, 250°C.
MS Settings:
Source: Electron Ionization (EI), 70 eV, 230°C.
Scan Range: m/z 50–350.
Data Interpretation:
Look for the 1:1 doublet at 247/249.
Verify the presence of the base peak at m/z 167 (Carbazole) relative to m/z 168.
Protocol B: LC-MS/MS Trace Quantification
Objective: Quantify 4-Bromo-2-phenylaniline in reaction mixtures or biological matrices.
Sample Preparation:
Stock: 1 mg/mL in Acetonitrile (ACN).
Working Std: Dilute to 100 ng/mL in 50:50 ACN:Water + 0.1% Formic Acid.
Figure 2: LC-MS/MS MRM workflow for high-sensitivity quantification.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 229550, 5-Bromo-2-biphenylamine. PubChem. Available at: [Link]
Li, H., et al. (2021). Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations. Journal of the American Society for Mass Spectrometry, 32(3), 706–714. Available at: [Link]
Sparling, J., et al. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites. Biomedical Mass Spectrometry, 7(1), 13-19. Available at: [Link]
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E, 67(4), o976. Available at: [Link]
A Comparative Guide to Validating the Structure of 4-Bromo-2-phenylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals In the synthesis and development of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unequivocal confirmat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step. For derivatives of 4-Bromo-2-phenylaniline, a scaffold of interest in medicinal chemistry, rigorous structural validation ensures the integrity of research data and the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of essential analytical techniques for the structural elucidation and purity assessment of these compounds, grounded in field-proven insights and experimental data.
The Imperative of Orthogonal Validation
No single analytical technique can definitively confirm the structure of a novel compound. A robust validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed. Each technique provides a unique piece of the structural puzzle, and their collective agreement builds a comprehensive and trustworthy picture of the molecule. For 4-Bromo-2-phenylaniline derivatives, a combination of spectroscopic and chromatographic methods is indispensable.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about connectivity, functional groups, and the electronic environment of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.
Causality in Experimental Choices:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and the connectivity between neighboring protons through spin-spin coupling. For 4-Bromo-2-phenylaniline derivatives, ¹H NMR is crucial for confirming the substitution pattern on the two aromatic rings and identifying the N-H proton. For instance, the aromatic region will show a complex set of signals corresponding to the protons on both the bromo-substituted and the phenyl rings.[1][2][3]
¹³C NMR: Reveals the number of distinct carbon environments in the molecule. This helps to confirm the overall carbon skeleton and the presence of quaternary carbons (e.g., the carbon attached to the bromine atom).
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. This suite of experiments allows for the complete assembly of the molecular structure.
Self-Validating Protocol: A Representative ¹H NMR Experiment
Sample Preparation: Dissolve ~5-10 mg of the purified 4-Bromo-2-phenylaniline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
Instrument Setup: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key acquisition parameters to consider include the spectral width, acquisition time, and relaxation delay.
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.
Interpretation: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and can offer valuable information about its elemental composition and fragmentation patterns.[4][5]
Causality in Experimental Choices:
High-Resolution Mass Spectrometry (HRMS): This is the preferred method as it provides a highly accurate mass measurement (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible formulas.
Isotopic Pattern Analysis: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M) will be accompanied by an (M+2) peak of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.[4]
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide clues about the connectivity of the molecule. The fragmentation pattern can be compared to that of known related structures or predicted fragmentation pathways.
Self-Validating Protocol: A Typical HRMS (ESI) Experiment
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., using a TOF or Orbitrap analyzer).
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Verify the presence of the characteristic bromine isotopic pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[6][7][8]
Causality in Experimental Choices:
For 4-Bromo-2-phenylaniline derivatives, IR spectroscopy is particularly useful for confirming:
N-H Stretch: The presence of the secondary amine will give rise to a characteristic absorption in the region of 3300-3500 cm⁻¹.
C-N Stretch: This bond will typically show an absorption in the 1250-1350 cm⁻¹ region.
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum, confirming the presence of the aromatic rings.
C-Br Stretch: This will be observed in the fingerprint region, typically below 800 cm⁻¹.[9]
Self-Validating Protocol: A Standard FTIR Experiment
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
Sample Spectrum: Acquire the spectrum of the sample.
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify and assign the characteristic absorption bands corresponding to the expected functional groups.
Chromatographic and Other Techniques: Assessing Purity and Elemental Composition
While spectroscopy provides the primary structural information, these techniques are crucial for confirming the purity and elemental composition of the sample.
High-Performance Liquid Chromatography (HPLC): The Benchmark for Purity
HPLC is the workhorse for assessing the purity of organic compounds.[10][11] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Causality in Experimental Choices:
Reverse-Phase HPLC: This is the most common mode for analyzing moderately polar compounds like 4-Bromo-2-phenylaniline derivatives. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[12][13]
UV Detection: The aromatic nature of these compounds makes them strong chromophores, allowing for sensitive detection using a UV detector. A full UV-Vis spectrum can be obtained using a photodiode array (PDA) detector, which can help in peak identification and purity assessment.
Method Validation: A robust HPLC method should be validated for specificity, linearity, accuracy, and precision to ensure reliable purity determination.[10]
Self-Validating Protocol: A General Reverse-Phase HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm.
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The gradient should be optimized to achieve good separation of the main peak from any impurities.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of the elements (C, H, N, etc.) in a compound.[14][15] This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.[16][17]
Causality in Experimental Choices:
The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the proposed molecular formula. This close agreement provides strong evidence for the correctness of the assigned formula.
Self-Validating Protocol: Combustion Analysis
Sample Submission: A small, accurately weighed amount of the pure, dry compound is submitted to a specialized analytical laboratory.
Combustion: The sample is combusted in a stream of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or nitrogen oxides.
Detection: The amounts of CO₂, H₂O, and nitrogen are measured by a detector.
Calculation: The percentages of C, H, and N are calculated from these measurements.
Data Summary and Comparison
Technique
Information Provided
Strengths
Limitations
¹H and ¹³C NMR
Connectivity, chemical environment of H and C atoms
Unambiguous structure determination
Can be complex for some derivatives, requires pure sample
Requires a pure and dry sample, does not distinguish between isomers
Visualizing the Validation Workflow
Caption: A typical workflow for the structural validation of a new 4-Bromo-2-phenylaniline derivative.
Conclusion
The structural validation of 4-Bromo-2-phenylaniline derivatives is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. By following a logical workflow that incorporates NMR, mass spectrometry, IR spectroscopy, HPLC, and elemental analysis, researchers can be confident in the identity and purity of their compounds. This rigorous approach is fundamental to the integrity of scientific research and the successful development of new chemical entities.
References
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 67(4), o976. [Link]
ResearchGate. (n.d.). FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved January 30, 2026, from [Link]
Chemistry LibreTexts. (2025). Calculating Empirical Formulas for Compounds. Retrieved January 30, 2026, from [Link]
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 30, 2026, from [Link]
PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved January 30, 2026, from [Link]
OpenStax. (2019). Determining Empirical and Molecular Formulas. Retrieved January 30, 2026, from [Link]
PubMed. (2013). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Retrieved January 30, 2026, from [Link]
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved January 30, 2026, from [Link]
University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved January 30, 2026, from [Link]
SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]
YouTube. (2015). Elemental Analysis: Empirical and Molecular Formulas. Retrieved January 30, 2026, from [Link]
CHEM 1114 – Introduction to Chemistry. (n.d.). Determining Empirical and Molecular Formulas. Retrieved January 30, 2026, from [Link]
Purdue University. (2024). Accelerating Mass Spectrometric Analysis: From Ionization to Data Interpretation. Retrieved January 30, 2026, from [Link]&cbl=18750&diss=y)
Comparative Study: Catalytic Systems for the Cross-Coupling of 4-Bromo-2-phenylaniline
This comparative guide details the catalytic systems for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-phenylaniline , a scaffold critical in the synthesis of biphenyl-based kinase inhibitors and biaryl amine drug precu...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative guide details the catalytic systems for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-phenylaniline , a scaffold critical in the synthesis of biphenyl-based kinase inhibitors and biaryl amine drug precursors.
Executive Summary
The cross-coupling of 4-Bromo-2-phenylaniline presents a specific chemoselective challenge: the presence of an unprotected primary amine (
) ortho to a bulky phenyl group. While the electrophilic bromide at the C4 position is sterically accessible, the free amine acts as a Lewis base, capable of coordinating to the Palladium center and forming unreactive off-cycle resting states (catalyst poisoning).
This guide compares three distinct catalytic generations:
Traditional (Pd(PPh
)): Cost-effective but prone to amine-poisoning and oxidative instability.
Robust (Pd(dppf)Cl
): Bidentate ligand stability, suitable for scale-up but requires higher thermal energy.
Advanced (CataXCium A Pd G3 / XPhos Pd G3): Bulky, electron-rich phosphine precatalysts designed specifically to prevent amine coordination and facilitate turnover at mild conditions.
Catalyst Performance Comparison
The following data summarizes the performance of these systems in the coupling of 4-Bromo-2-phenylaniline with Phenylboronic acid (1.2 equiv) to yield
-diphenylaniline .
Feature
System A: Traditional
System B: Robust
System C: Advanced (Recommended)
Catalyst
Pd(PPh)
Pd(dppf)Cl DCM
CataXCium A Pd G3
Ligand Class
Monodentate Arylphosphine
Bidentate Ferrocenyl
Bulky Dialkylbiaryl Phosphine
Base/Solvent
NaCO / Toluene:HO
KPO / Dioxane:HO
KPO / THF:HO
Temp / Time
90–100°C / 12–24 h
80–90°C / 6–12 h
40–60°C / 1–4 h
Isolated Yield
45–60%
75–85%
92–98%
Amine Tolerance
Low (Poisoning risk)
Moderate
High (Steric protection)
Air Stability
Poor (Requires Glovebox/Schlenk)
Good
Excellent (Bench stable)
Technical Insight: System A suffers from "induction periods" where the amine coordinates to Pd(II). System C utilizes a bulky adamantyl-functionalized ligand (CataXCium A) that sterically precludes the substrate's amine from binding to the metal center, ensuring the catalytic cycle remains active.
Mechanistic Pathway & Chemoselectivity
The primary failure mode in coupling unprotected anilines is the formation of stable Pd-Amine complexes. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive amine coordination pathway.
Figure 1: Catalytic cycle showing the competitive amine poisoning pathway (red). Bulky ligands in System C prevent the "Free NH2 Binding" step.
Experimental Protocols
Protocol A: High-Efficiency Coupling (System C)
Recommended for drug discovery applications requiring high purity and yield.
Inert Handling: This reaction must be set up under an inert atmosphere (Glovebox or Schlenk line) to prevent oxidation of the phosphine ligand.
Reaction: Combine reactants in a Schlenk tube. Add degassed solvents.
Heating: Heat to 100°C (reflux) for 18 hours.
Note: The solution will likely turn black (Pd black precipitation) toward the end, indicating catalyst decomposition.
Workup: Similar to Protocol A. Expect lower yields due to homocoupling of the boronic acid and potential dehalogenation of the substrate.
Critical Analysis & Troubleshooting
Why CataXCium A? The "G3" precatalyst contains a palladacycle that ensures a 1:1 Pd:Ligand ratio upon activation. The bulky di(1-adamantyl)-n-butylphosphine ligand creates a "protective shell" around the palladium, preventing the nitrogen lone pair of the aniline from binding, while still allowing the smaller oxidative addition and transmetallation steps to proceed.
Impurity Profile:
System A: Often produces 5-10% de-brominated byproduct (2-phenylaniline) due to slow turnover and hydride elimination.
System C: Highly chemoselective; <1% de-halogenation observed.
Solubility: The 2-phenyl group increases lipophilicity compared to standard bromoaniline. If the substrate precipitates in pure water systems, the THF/Water (4:1) mixture is crucial for maintaining homogeneity.
References
CataXCium A Pd G3 Development: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] (2024).[1][3] NIH. Available at: [Link]
General Suzuki Mechanism: Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Sterically Hindered Couplings: Robust Acenaphthoimidazolylidene Palladium Complexes... for Suzuki-Miyaura Couplings. (2012). Organic Letters. Available at: [Link]
Isomeric Purity Analysis of Brominated Phenylanilines
Executive Summary The analysis of brominated phenylanilines (chemically synonymous with brominated diphenylamines) presents a distinct challenge in analytical chemistry: distinguishing between positional isomers (e.g., 2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The analysis of brominated phenylanilines (chemically synonymous with brominated diphenylamines) presents a distinct challenge in analytical chemistry: distinguishing between positional isomers (e.g., 2,4'-dibromo- vs. 4,4'-dibromo-) that possess nearly identical hydrophobicities and mass-to-charge ratios.
While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the default for halogenated aromatics due to superior peak capacity, our comparative assessment identifies High-Performance Liquid Chromatography (HPLC) with Phenyl-Hexyl or C18 stationary phases as the superior "Workhorse Method" for routine purity analysis. This preference is driven by the thermal lability of higher-brominated congeners, which are prone to debromination in hot GC injectors. However, Quantitative
H-NMR (qNMR) remains the non-negotiable "Gold Standard" for certifying primary reference materials.
This guide provides a technical comparison of these methodologies, supported by experimental protocols and decision-making frameworks.
Comparative Analysis of Methodologies
HPLC-UV/MS: The Stability-First Approach
Mechanism: Partition chromatography based on solvophobic interactions and
- stacking.
Why it Wins: Brominated phenylanilines are thermally sensitive. HPLC operates at ambient temperatures, eliminating the risk of thermal degradation (debromination) often seen in GC.
Critical Optimization: Standard C18 columns often fail to resolve ortho- and para- isomers due to similar hydrophobicity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are recommended as they exploit
- interactions, offering orthogonal selectivity to C18.
GC-MS: The Resolution Specialist
Mechanism: Volatility-based separation with electron ionization (EI).
The Risk: The carbon-bromine bond is weaker than the carbon-chlorine bond. Injector temperatures above 250°C can cause on-column debromination, leading to false positives for lower-brominated impurities.
Best Use Case: Analysis of complex mixtures where peak capacity (theoretical plates) is paramount, provided the specific analyte is proven thermally stable.
Quantitative
H-NMR (qNMR): The Structural Validator
Mechanism: Magnetic resonance of proton nuclei; signal intensity is directly proportional to molar concentration.
Role: It is the only method that provides absolute structural confirmation of isomer identity without reliance on a reference standard of that specific isomer. It distinguishes 2,4'- from 4,4'- isomers based on coupling constants (
Objective: Quantify isomeric purity of 4,4'-dibromodiphenylamine and separate it from 2,4'- and 2,2'- isomers.
System: Agilent 1290 Infinity II or equivalent UHPLC.
Step-by-Step Methodology:
Column Selection: Use a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl or equivalent), 150 x 4.6 mm, 2.6 µm. Rationale: The biphenyl stationary phase interacts with the
-electrons of the phenylaniline rings, enhancing separation of positional isomers compared to C18.
Mobile Phase Preparation:
Solvent A: Water + 0.1% Formic Acid (buffer optional but acid prevents tailing).
Pass Criteria: If purity drops by < 0.5%, GC-MS is viable. If degradation products (debrominated species) appear, discard GC method .
Visualization: Method Selection Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on sample properties and data requirements.
Caption: Decision tree for selecting analytical methods based on thermal stability and sensitivity requirements.
References
Phenomenex. (2025).[7] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
University of Eastern Finland. (2012). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. Retrieved from [Link]
Comparative Biological Activity & Toxicology of Brominated Aniline Isomers
Executive Summary Brominated anilines (2-, 3-, and 4-bromoaniline) serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and azo dyes.[1] While they share a molecular formula ( ), their biol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated anilines (2-, 3-, and 4-bromoaniline) serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and azo dyes.[1] While they share a molecular formula (
), their biological activities diverge significantly due to the position of the bromine atom relative to the amino group.
This guide provides a technical comparison of these isomers, focusing on nephrotoxicity , metabolic activation , and physicochemical properties . The "Ortho Effect" renders 2-bromoaniline a potent nephrotoxicant, whereas 4-bromoaniline presents a distinct profile centered on methemoglobinemia and potential hepatotoxicity.[1]
Physicochemical Basis of Biological Variance
The biological fate of bromoanilines is dictated by their electronic and steric properties. The position of the halogen influences the basicity (
) of the amino group and the lipophilicity () of the molecule, affecting membrane permeability and enzymatic binding.
Comparative Physicochemical Profile[1][2]
Property
2-Bromoaniline (Ortho)
3-Bromoaniline (Meta)
4-Bromoaniline (Para)
Structure
Br adjacent to
Br separated by one carbon
Br opposite to
Basicity ()
~2.53 (Weakest Base)
~3.58
~3.86 (Strongest Base)
Lipophilicity ()
~2.11
~2.26
~2.26
Electronic Effect
Inductive (-I) & Steric
Inductive (-I) only
Inductive (-I) & Resonance (+R)
Technical Insight:
The Ortho Effect: In 2-bromoaniline, the bromine atom exerts a steric hindrance and a strong inductive withdrawal effect close to the nitrogen. This reduces the availability of the lone pair, making it the weakest base.
Para-Resonance: In 4-bromoaniline, the lone pair on the bromine can donate electron density back to the ring via resonance (+R), partially counteracting the inductive withdrawal. This makes the para isomer the most basic and potentially most reactive in nucleophilic attacks during metabolic conjugation.
Comparative Toxicology: The Nephrotoxicity Axis
The most critical biological distinction among these isomers is their potential to cause drug-induced kidney injury (DIKI).[1]
2-Bromoaniline: The Potent Nephrotoxicant
Research by Rankin et al. has established 2-bromoaniline as a potent nephrotoxicant, specifically targeting the renal papilla (papillary necrosis).[1]
Mechanism: It undergoes rapid N-oxidation by CYP450 enzymes (likely CYP2E1) to form 2-bromophenylhydroxylamine.[1]
Renal Accumulation: This metabolite is transported to the kidney, where the acidic environment of the renal papilla facilitates the formation of a reactive nitrenium ion. This ion covalently binds to renal macromolecules, causing cell death.
3-Bromoaniline & 4-Bromoaniline[1]
3-Bromoaniline: Exhibits intermediate toxicity.[1] It shows weak to moderate nephrotoxic potential but is significantly less potent than the ortho isomer.
4-Bromoaniline: Historically shows the lowest potential for papillary necrosis among the three.[1] The para blockage prevents certain ring-oxidation pathways, but it is more prone to causing methemoglobinemia (oxidation of hemoglobin) due to the stability of its N-hydroxy metabolite in the blood.
Mechanism of Action: Metabolic Bioactivation
The divergence in toxicity is a result of differential metabolic routing. The following diagram illustrates the bioactivation pathway for 2-bromoaniline leading to nephrotoxicity.
Caption: Figure 1.[1][2][3] Bioactivation pathway of 2-bromoaniline. The N-hydroxylation in the liver creates a proximal toxin that is transported to the kidney, where it regenerates the reactive species.
Experimental Protocols for Activity Assessment
For researchers evaluating these isomers, the following protocols provide a standardized approach to assessing cytotoxicity and metabolic stability.
Protocol A: In Vitro Cytotoxicity (LLC-PK1 Renal Cells)
To validate the nephrotoxic potential without animal models, use the LLC-PK1 cell line (proximal tubule origin).[1]
Workflow Diagram:
Caption: Figure 2. Standardized MTT assay workflow for comparative cytotoxicity assessment of bromoaniline isomers.
Protocol Steps:
Seeding: Plate LLC-PK1 cells in 96-well plates. Allow attachment for 24 hours.
Preparation: Dissolve isomers in DMSO (final concentration <0.5%). Prepare serial dilutions in culture media.
Note: 2-bromoaniline may require vigorous vortexing due to lower solubility compared to the para isomer.[1]
Viability Check: Add MTT reagent. Incubate for 4 hours. Solubilize formazan crystals with DMSO.
Analysis: Calculate
. Expect 2-bromoaniline to show a lower (higher toxicity) in renal lines compared to 4-bromoaniline.[1]
Summary of Biological Activity[4][5]
The following table synthesizes data from toxicological literature (Rankin et al., Valentovic et al.) to guide substance selection.
Biological Endpoint
2-Bromoaniline
3-Bromoaniline
4-Bromoaniline
Nephrotoxicity (In Vivo)
High (Papillary Necrosis)
Low/Moderate
Low
Hepatotoxicity
Moderate
Moderate
Moderate/High
Methemoglobinemia
Positive
Positive
High Positive
Mutagenicity (Ames)
Weak/Negative
Weakly Positive
Positive (Strain dependent)
Primary Metabolic Route
N-Hydroxylation
Ring Hydroxylation
N-Acetylation / N-Hydroxylation
References
Rankin, G. O., et al. (1994). "Nephrotoxicity of 2-haloanilines in the Fischer 344 rat." Toxicology, 89(3), 163-176.[1]
Valentovic, M. A., et al. (1995). "Comparison of the in vitro toxicity of dichloroaniline structural isomers." Toxicology in Vitro, 9(1), 75-81.[1] (Provides comparative methodology for haloanilines).
Hong, S. K., & Anestis, D. K. (2000). "In vitro nephrotoxicity induced by 2-haloanilines: Role of biotransformation." Toxicology Letters, 114(1-3), 207-214.[1]
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7807, 4-Bromoaniline."
Benigni, R., & Bossa, C. (2011). "Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology." Chemical Reviews, 111(4), 2507-2536.[1]
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-phenylaniline
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, experience-driven protocol for the safe disposal of 4-Bromo-2-phenylaniline (CAS No. 5455-13-0), a compound often utilized in the synthesis of novel pharmaceutical agents.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 4-Bromo-2-phenylaniline is essential. Based on available data for the compound and its analogs, the following hazards should be considered:
Acute Toxicity: Similar brominated anilines are harmful if swallowed and toxic in contact with skin or if inhaled.
Skin and Eye Irritation: 4-Bromo-2-phenylaniline is known to cause skin and serious eye irritation.
Environmental Hazards: Brominated anilines are often very toxic to aquatic life with long-lasting effects.
This hazard profile necessitates careful handling in a well-ventilated area, preferably within a chemical fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE).
Hazard Category
GHS Pictogram
Precautionary Statement Highlights
Skin Irritation
GHS07
P264: Wash skin thoroughly after handling.
P280: Wear protective gloves.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation
GHS07
P280: Wear eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P337+P313: If eye irritation persists: Get medical advice/attention.
Acute Toxicity (Oral, Dermal, Inhalation) (Assumed from analogs)
The proper disposal of 4-Bromo-2-phenylaniline is a multi-step process that begins with waste characterization and ends with transfer to a licensed waste management facility.
All waste containing 4-Bromo-2-phenylaniline must be treated as hazardous waste. This includes:
Empty containers that are not properly decontaminated.
Crucially, halogenated organic waste should be segregated from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous reactions.
Solid Waste: Collect pure 4-Bromo-2-phenylaniline and contaminated solids in a dedicated, robust, and clearly labeled hazardous waste container. The container should be kept closed when not in use.
Liquid Waste: If 4-Bromo-2-phenylaniline is in a solvent, it should be collected in a compatible, leak-proof container. Avoid mixing with incompatible materials, particularly strong oxidizing agents.[2]
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "4-Bromo-2-phenylaniline," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
Contain: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill before collection.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
Under no circumstances should 4-Bromo-2-phenylaniline or its waste be disposed of down the drain or in regular trash. The collected hazardous waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. These entities are equipped to handle and dispose of the chemical in accordance with local, state, and federal regulations. The likely ultimate disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen bromide and nitrogen oxides.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2-phenylaniline.
Caption: Disposal workflow for 4-Bromo-2-phenylaniline.
Personal protective equipment for handling 4-Bromo-2-phenylaniline
CAS: 13296-24-7 | Class: Halogenated Biphenyl-amine[1] Executive Safety Summary Senior Scientist Note: Do not treat 4-Bromo-2-phenylaniline as a generic organic solid. As a halogenated aniline derivative containing a bip...
Senior Scientist Note: Do not treat 4-Bromo-2-phenylaniline as a generic organic solid. As a halogenated aniline derivative containing a biphenyl core, this compound possesses significant lipophilicity, facilitating rapid dermal absorption. While standard Safety Data Sheets (SDS) often list generic "Warning" signals, structurally related biphenyl-amines are potent methemoglobinemia inducers and potential carcinogens.[1]
Operational Directive: Handle this material as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.
Core Hazard Profile (Inferred from Structural Analogs)
Hazard Class
Risk Description
Critical Action
Acute Toxicity (Dermal)
High potential for transdermal absorption leading to systemic toxicity.[1]
Zero skin contact policy. Double-gloving is mandatory for solutions.[1]
Specific Organ Toxicity
Potential methemoglobinemia (oxidation of hemoglobin) and liver damage.[1]
Monitor for cyanosis (blue lips/nails) if exposed.[1]
Before relying on PPE, you must establish an engineered barrier.[1]
Primary Containment: All open-container manipulations (weighing, transfer, solubilization) must occur within a Chemical Fume Hood certified for hazardous powders.[1]
Static Control: Halogenated aromatic powders are often electrostatic.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events that contaminate the balance and user.[1]
Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (e.g., Benchkote) to capture invisible micro-spills.[1]
Personal Protective Equipment (PPE) Matrix
The "Glove Trap" Warning
Critical Insight: Standard disposable nitrile gloves (4-6 mil) offer insufficient protection against halogenated anilines in solution.[1] The aromatic ring structure swells the nitrile polymer, allowing permeation in as little as 5–10 minutes.
PPE Specifications Table
Zone
Item
Specification
Rationale
Ocular
Safety Goggles
ANSI Z87.1 Chemical Splash Goggles
Safety glasses allow vapor/dust bypass.[1] Goggles seal the orbital area.[1]
Respiratory
Fume Hood (Primary)
Face Velocity: 80–100 fpm
Do not use N95s for volatile organic amines; they do not stop vapors.[1] Use a hood.[1][3]
Dermal (Inner)
Glove Layer 1
Nitrile (4 mil)
Acts as a sweat barrier and "clean" layer for doffing.[1]
Dermal (Outer)
Glove Layer 2
Laminate (Silver Shield/4H) or Thick Nitrile (>8 mil)
Laminate is the only material that guarantees >4hr breakthrough for aromatic amines.[1]
Body
Lab Coat
Tyvek® or chemically resistant apron
Cotton coats absorb liquids and hold toxins against the skin.
Visualization: Glove Selection Logic
The following decision tree illustrates the required glove protocol based on the physical state of the chemical.
Figure 1: Glove selection logic emphasizing the necessity of laminate barriers when handling solutions of halogenated anilines.
Operational Protocols
A. Weighing & Transfer[1]
Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, prepare a "transfer tared vial" method (tare vial outside, add powder inside hood, weigh outside).
Anti-Static: Pass the spatula through an anti-static gate or use a polonium strip.[1] 4-Bromo-2-phenylaniline powder is prone to static cling.[1]
Clean-as-you-go: Immediately wipe the spatula with a solvent-dampened Kimwipe (Acetone/Ethanol) inside the hood.[1] Dispose of the wipe as hazardous solid waste.[1]
B. Solubilization
Solvent Choice: This compound is soluble in organic solvents (DMSO, Ethanol, DCM).[1]
The "Wicking" Hazard: When drawing solutions into a syringe or pipette, ensure the liquid does not touch the gap between the pipette tip and the pipette body.
Heating: If heating is required to dissolve, never use an open flame. Use a heating block with temperature control. Aniline derivatives can release toxic vapors upon decomposition.[1]
Emergency Response & Decontamination
Exposure Response[2][4][5][6][7][8][9]
Skin Contact:
Do not scrub. Scrubbing abrades the skin and accelerates absorption.[1]
Flush with copious water for 15 minutes.
Use mild soap (surfactant) to lift the lipophilic chemical.[1]
Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open.
Improper disposal of halogenated amines is a major compliance violation and environmental hazard.[1]
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste . Do not use the regular trash.
Liquid Waste:
Segregation: Must be placed in Halogenated Organic Waste containers.
Labeling: Explicitly list "4-Bromo-2-phenylaniline" on the tag. Do not just write "Organic Waste." The bromine atom prevents incineration in standard non-halogenated kilns due to the formation of acid gases (HBr).
Glassware: Triple rinse with Acetone. Collect the first two rinses as halogenated waste.[1] The third rinse can often go to general solvent waste (check local EHS rules).[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13627937 (4-Bromo-2-phenylaniline).[1] PubChem. Available at: [Link][1]
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Glove Selection for Aromatic Amines.[1] OSHA Technical Manual. Available at: [Link][1]